3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-pyridin-4-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJIHGSHLZBSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507906 | |
| Record name | 3-(Pyridin-4-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19790-96-6 | |
| Record name | 3-(Pyridin-4-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This molecule is of interest to the pharmaceutical and agrochemical industries as a key intermediate in the synthesis of bioactive molecules.[1] This document details the synthetic pathway, crystallographic data, and expected spectroscopic characteristics of the title compound, offering a foundational reference for researchers working with this and related molecular scaffolds.
Molecular Identity and Physicochemical Properties
Compound Name: this compound Alternative Name: 5-Amino-3-(4-pyridyl)isoxazole CAS Number: 19790-96-6[1] Molecular Formula: C₈H₇N₃O[1] Molecular Weight: 161.16 g/mol [2]
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [2] |
| CAS Number | 19790-96-6 | [1] |
Synthesis and Structural Confirmation
The synthesis of this compound can be achieved through the cyclization of a nitrile precursor in the presence of hydroxylamine. This established method provides a reliable route to the target compound.
Experimental Protocol: Synthesis
A general procedure for the synthesis involves the reaction of 3-oxo-3-pyridin-4-yl-propionitrile with hydroxylamine hydrochloride.[2]
Step 1: Preparation of the Reaction Mixture To a stirred solution of 3-oxo-3-pyridin-4-yl-propionitrile (10.14 mmol) and sodium hydroxide (NaOH, 20.80 mmol) in water (20 mL), hydroxylamine hydrochloride (11.16 mmol) is added.
Step 2: Reaction and Isolation The resulting mixture is heated at 100°C for 3 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with water, and dried under vacuum to yield the title compound. In cases where precipitation does not occur, the mixture can be diluted with ethyl acetate, and the product extracted from the organic layer.
Workflow for the Synthesis of this compound
Crystallographic Analysis for Definitive Structure Elucidation
The absolute confirmation of the molecular structure of this compound is provided by single-crystal X-ray diffraction analysis. A study by Zheng Yao and Jian-Cheng Deng provides detailed crystallographic data for this compound.[3][4]
The analysis reveals that the asymmetric unit contains two independent molecules. The crystal packing is stabilized by N—H⋯N hydrogen bonds, which form a two-dimensional supramolecular layer.[4]
| Crystal Data | |
| Formula | C₈H₇N₃O |
| Molar Mass | 161.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.6411 (13) |
| b (Å) | 10.9272 (10) |
| c (Å) | 10.0060 (9) |
| β (°) | 106.9870 (10) |
| Volume (ų) | 1531.0 (2) |
| Z | 8 |
Data sourced from Acta Crystallographica Section E Structure Reports Online.[4]
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the isoxazole ring, and the amine group.
Expected Chemical Shifts (δ) in ppm:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| Pyridine H-2, H-6 | ~8.6-8.8 | Doublet | ~6 Hz | Protons adjacent to the nitrogen in the pyridine ring are deshielded. |
| Pyridine H-3, H-5 | ~7.6-7.8 | Doublet | ~6 Hz | Protons meta to the nitrogen in the pyridine ring. |
| Isoxazole H-4 | ~5.8-6.2 | Singlet | - | The proton on the isoxazole ring is expected to be a singlet. |
| Amine NH₂ | ~5.0-6.0 | Broad Singlet | - | The chemical shift of amine protons can vary and the signal is often broad. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show signals corresponding to the carbon atoms of the pyridine and isoxazole rings.
Expected Chemical Shifts (δ) in ppm:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Isoxazole C-5 | ~170-172 | Carbon bearing the amino group. |
| Isoxazole C-3 | ~160-162 | Carbon attached to the pyridine ring. |
| Pyridine C-2, C-6 | ~150-152 | Carbons adjacent to the nitrogen in the pyridine ring. |
| Pyridine C-4 | ~140-142 | Carbon of the pyridine ring attached to the isoxazole. |
| Pyridine C-3, C-5 | ~120-122 | Carbons meta to the nitrogen in the pyridine ring. |
| Isoxazole C-4 | ~95-100 | CH carbon of the isoxazole ring. |
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the amine group and the aromatic rings.
Expected IR Absorption Bands (cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300-3500 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| C=N Stretch (Rings) | 1600-1650 | Stretching vibrations of the carbon-nitrogen double bonds in the pyridine and isoxazole rings. |
| C=C Stretch (Rings) | 1450-1600 | Aromatic ring stretching vibrations. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the aromatic rings. |
Predicted Mass Spectrum
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak.
Expected Mass-to-Charge Ratios (m/z):
| Ion | m/z | Description |
| [M+H]⁺ | 162.07 | The protonated molecular ion, which is commonly observed in ESI-MS. |
| [M]⁺ | 161.06 | The molecular ion peak in EI-MS. |
Conclusion
The structural elucidation of this compound is firmly established through a combination of a reliable synthetic route and definitive single-crystal X-ray diffraction data. While a complete set of experimental spectroscopic data is not publicly available, the predicted NMR, IR, and mass spectra, based on the analysis of analogous compounds, provide a robust framework for the characterization of this molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.
References
physicochemical properties of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
An In-depth Technical Guide on the Physicochemical Properties of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound. This heterocyclic compound, incorporating both pyridine and isoxazole moieties, serves as a valuable intermediate in the development of novel therapeutic agents.[1] Its structural features suggest potential for anti-inflammatory, antimicrobial, and anticancer activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its known characteristics and methodologies for its study.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 19790-96-6 | [1] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Physical Description | Solid (predicted) | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Calculated logP | 1.2 | [2] |
| pKa | Data not available | N/A |
| Aqueous Solubility | Low (predicted) | [3] |
| Storage Conditions | Room temperature | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, a general synthetic route can be proposed based on established methods for the synthesis of isoxazole derivatives.
Proposed Synthesis of this compound
A plausible synthetic route involves the cyclization of a β-ketonitrile with hydroxylamine. The following is a generalized protocol:
-
Preparation of the β-ketonitrile intermediate: 4-Pyridinecarbonitrile is reacted with a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide to yield 3-oxo-3-(pyridin-4-yl)propanenitrile.
-
Cyclization Reaction: The resulting β-ketonitrile is then treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate.
-
Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure this compound.
Characterization Methods
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition of the compound.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and a proposed workflow for its biological evaluation.
Caption: Synthetic and characterization workflow for this compound.
References
The Ascending Trajectory of Pyridinyl Isoxazoles: A Technical Primer on Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable pharmacological profiles. Among these, the pyridinyl isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical overview of the current understanding of pyridinyl isoxazole compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental foundations of these discoveries. The inherent properties of the isoxazole ring, including its electronic nature and stability, combined with the versatile chemistry of the pyridine moiety, make this a fertile ground for the development of novel therapeutic agents.[1][2][3][4][5]
Anticancer Potential
Pyridinyl isoxazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. This has positioned them as promising candidates for the development of new chemotherapeutic agents.[6][7][8]
In Vitro Efficacy
The cytotoxic effects of various pyridinyl isoxazole compounds have been quantified, primarily through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Antiproliferative Activity of Pyridinyl Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µmol/L) | Reference |
| 11c | MCF-7 (Breast) | 1.9 | [6][7] |
| 11j | MCF-7 (Breast) | 1.5 | [6][7] |
| 11c | HepG2 (Liver) | Potent Activity | [6][7] |
| 11j | HepG2 (Liver) | Potent Activity | [6][7] |
| 11c | HeLa (Cervical) | Potent Activity | [6][7] |
| 11j | HeLa (Cervical) | Potent Activity | [6][7] |
| iso-TOxaPy | Various | High Activity | [9] |
| iso-TOxaPy-1 | Various | High Activity | [9] |
| iso-TOxabiPy | Various | High Activity | [9] |
| Compound 13b | Breast Cancer | Strong Potency | [10] |
Mechanisms of Action
The anticancer effects of pyridinyl isoxazoles are not merely cytotoxic but are often linked to specific molecular targets and signaling pathways.
-
Kinase Inhibition : Certain polyheteroaryl oxazole/pyridine-based compounds have been found to selectively inhibit ROCK-2 (Rho-associated coiled-coil containing protein kinase 2).[9] This inhibition leads to the dephosphorylation of ROCK-2 substrates, a decrease in stress fibers, and the induction of neurite-like extensions, ultimately affecting cell proliferation and morphology.[9]
-
TACC3 Inhibition : A novel class of isoxazole-pyrimidine derivatives has been developed as inhibitors of TACC3 (Transforming Acidic Coiled-Coil containing protein 3), a protein implicated in various cancers.[10] Compound 13b , for instance, leads to mitotic arrest, apoptosis, and DNA damage by targeting TACC3.[10] This is evidenced by increased levels of p-Histone H3 (Ser10), cleaved PARP, and p-H2AX (Ser139).[10]
Experimental Protocols
MTT Assay for Cell Proliferation
The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Cell Seeding : Cancer cells (e.g., MCF-7, HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the pyridinyl isoxazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition : After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another few hours.
-
Formazan Solubilization : The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Anti-inflammatory and Analgesic Activity
A significant area of investigation for pyridinyl isoxazole compounds is in the modulation of inflammatory responses. Several derivatives have shown potent anti-inflammatory, as well as analgesic and antipyretic, properties.[11][12]
In Vitro and In Vivo Efficacy
The anti-inflammatory potential is often evaluated by measuring the inhibition of key inflammatory mediators and enzymes.
Table 2: Anti-inflammatory and Analgesic Profile of Selected Pyridinyl Isoxazoles
| Compound ID | Activity | Key Findings | Reference |
| DIC | Anti-inflammatory | Dose-dependent decrease in TNF-α and IL-6 release.[12] | [12] |
| DIC | COX-2 Inhibition | Diminished levels of COX-2 and subsequent inhibition of PGE2 production.[12] | [12] |
| 14c | COX-2 Inhibition | Good COX-2 inhibitory activity with weak inhibition of COX-1.[11] | [11] |
| 15a | COX-2 Inhibition | Good COX-2 inhibitory activity with weak inhibition of COX-1.[11] | [11] |
| 4a, 4b, 6a, 8a, 14c, 15a | Anti-inflammatory & Analgesic | Exhibited significant activity in vivo.[11] | [11] |
| 5a, 6a, 8a | Antipyretic | Displayed good antipyretic activity.[11] | [11] |
Mechanisms of Action
Pyridinyl isoxazoles exert their anti-inflammatory effects by intervening in critical signaling cascades.
-
Inhibition of Pro-inflammatory Cytokines : Compounds like 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) effectively reduce the release of TNF-α and IL-6 from LPS-stimulated macrophages.[12]
-
COX-2 Inhibition : Several derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins which are key mediators of inflammation and pain.[11][12]
-
NF-κB and MAPK Pathway Inhibition : DIC has been shown to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway.[12] These pathways are central to the transcriptional activation of pro-inflammatory genes.
Experimental Protocols
Formalin-Induced Paw Edema Bioassay
This is a common in vivo model to assess the anti-inflammatory activity of compounds.
-
Animal Model : Typically performed in rats or mice.
-
Compound Administration : The test animals are pre-treated with the pyridinyl isoxazole compound or a control vehicle, usually administered orally.
-
Induction of Inflammation : A solution of formalin is injected into the sub-plantar region of the hind paw of the animals.
-
Measurement of Edema : The volume of the paw is measured at different time points after the formalin injection using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume with the control group.
Antimicrobial Activity
The pyridinyl isoxazole scaffold has also been explored for its potential to combat bacterial infections, including those caused by multi-drug resistant (MDR) strains.
In Vitro Efficacy
The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antibacterial Activity of Pyridinyl Isoxazole Derivatives
| Compound Class | Target Organism(s) | MIC Range (µg/mL) | Key Structural Feature | Reference |
| Pyridinyl nitrofuranyl isoxazolines | MDR Staphylococcus strains | 4-32 | Piperazine linker | [13] |
| Substituted pyridinylpyrazole/isoxazole | P. aeruginosa, E. coli | Distinctive Activity | Varies | [11] |
Structure-Activity Relationship (SAR)
Preliminary SAR studies have provided insights into the structural requirements for antibacterial activity. For instance, in the pyridinyl nitrofuranyl isoxazoline series, the presence of a piperazine linker between the pyridyl group and the isoxazoline ring was found to enhance antibacterial activity against MDR Staphylococcus strains.[13] Furthermore, the 3-pyridyl analogue was more active than the corresponding 2- and 4-pyridyl analogues.[13]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum : A standardized suspension of the test bacteria is prepared.
-
Serial Dilution : The pyridinyl isoxazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation : Each well is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion and Future Perspectives
The pyridinyl isoxazole scaffold represents a versatile and highly promising platform in drug discovery. The diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to significant antimicrobial properties, underscore its therapeutic potential. The ability to modify the core structure allows for the fine-tuning of activity and selectivity, as evidenced by the preliminary structure-activity relationship studies.
Future research should focus on several key areas:
-
Mechanism of Action Studies : A deeper understanding of the molecular targets and pathways modulated by these compounds is crucial for their rational design and development.
-
Pharmacokinetic Profiling : Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is necessary to assess their drug-likeness.
-
In Vivo Efficacy and Safety : Promising in vitro candidates must be rigorously tested in relevant animal models to establish their efficacy and safety profiles.
The continued exploration of pyridinyl isoxazole chemistry will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
An Exploratory Screening of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive exploratory screening protocol for the novel heterocyclic compound, 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. The document details the synthesis, chemical properties, and a proposed multi-tiered biological screening cascade to elucidate its potential as a therapeutic agent. Given the chemical scaffold, which incorporates both a pyridine and an isoxazole moiety, this compound is a candidate for investigation in oncology, inflammation, and infectious diseases. This guide provides detailed experimental methodologies, data presentation formats, and visual workflows to support further research and development.
Introduction
The compound this compound (also referred to as 3-(pyridin-4-yl)isoxazol-5-amine) is a small molecule featuring a pyridine ring linked to an amino-isoxazole core.[1] This structural motif is of significant interest in medicinal chemistry, as related structures have demonstrated a wide range of biological activities. The pyridine ring is a common feature in many approved drugs, often contributing to target binding and favorable pharmacokinetic properties. The isoxazole ring serves as a versatile scaffold, and its derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties.[1]
This document presents a proposed workflow for the initial characterization and screening of this compound to identify and validate its potential therapeutic applications.
Compound Profile and Synthesis
A reliable synthetic route is crucial for obtaining high-purity material for biological screening. The following is a proposed synthetic protocol for this compound.
Chemical Properties
| Property | Value |
| CAS Number | 19790-96-6 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Storage | Room temperature, desiccated |
Proposed Synthesis Protocol
A plausible synthetic route involves the reaction of a pyridine-containing starting material with a suitable reagent to form the amino-isoxazole ring.
Protocol: Synthesis of this compound
-
Step 1: Synthesis of Pyridine-4-carboximidoyl Chloride. To a solution of pyridine-4-carbonitrile (1 eq.) in anhydrous ethanol, add hydroxylamine hydrochloride (1.2 eq.). Reflux the mixture for 4 hours. Cool to room temperature and add a solution of sodium ethoxide (1.2 eq.) in ethanol. Stir for 30 minutes. The resulting intermediate is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF to yield the corresponding hydroximoyl chloride.
-
Step 2: Cycloaddition Reaction. The crude hydroximoyl chloride from Step 1 is dissolved in a polar aprotic solvent such as THF. To this solution, add cyanamide (2 eq.) and a non-nucleophilic base like triethylamine (2.5 eq.). The reaction mixture is stirred at room temperature for 24 hours.
-
Step 3: Work-up and Purification. The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.
Proposed Exploratory Screening Workflow
A tiered approach is recommended to efficiently screen this compound for biological activity. The workflow is designed to first assess broad cytotoxicity, followed by more targeted assays based on the activities of structurally related compounds.
Caption: Proposed tiered screening workflow for this compound.
Experimental Protocols and Data Presentation
Tier 1: In Vitro Cytotoxicity Screening
Objective: To determine the general cytotoxicity of the compound against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., BT-474 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity (IC₅₀)
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| BT-474 | Breast Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 15.8 |
| HCT116 | Colon Carcinoma | > 100 |
| PC-3 | Prostate Carcinoma | 45.1 |
Tier 2: Kinase Inhibition Assay (PI3Kδ)
Objective: To evaluate the inhibitory activity of the compound against PI3Kδ, a target implicated in B-cell malignancies and inflammation. This is based on the finding that related 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives show potent inhibitory activities against PI3Kδ.[2]
Protocol: PI3K-Glo™ Kinase Assay (Promega)
-
Reaction Setup: In a 96-well plate, combine the PI3Kδ enzyme, the substrate PIP2, and varying concentrations of this compound in kinase reaction buffer.
-
ATP Addition: Initiate the kinase reaction by adding ATP to a final concentration of 25 µM. Incubate at room temperature for 60 minutes.
-
Detection: Add PI3K-Glo™ Reagent to stop the reaction and detect the amount of ADP produced. Incubate for 30-60 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. A lower signal indicates higher kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value.
Data Presentation: PI3Kδ Inhibition
| Compound | Hypothetical PI3Kδ IC₅₀ (µM) |
| This compound | 0.85 |
| Idelalisib (Positive Control) | 0.02 |
Potential Signaling Pathway Involvement
Based on the activity of related compounds against PI3Kδ, a primary hypothesis is that this compound may modulate the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the exploratory screening of this compound. The proposed workflow, from synthesis to tiered biological evaluation, is designed to systematically uncover its therapeutic potential. Initial assays should focus on broad cytotoxicity, followed by targeted screens against kinases like PI3Kδ, informed by the known activity of analogous structures. Positive hits from these screens would warrant further investigation into the mechanism of action, including detailed analysis of signaling pathway modulation and subsequent lead optimization efforts. The versatile nature of the pyridine-isoxazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.
References
Speculative Mechanism of Action: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-(Pyridin-4-yl)-1,2-oxazol-5-amine is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1] While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural motifs—a pyridine ring and an isoxazole-5-amine core—are present in numerous biologically active molecules. This guide synthesizes available information on related compounds and derivatives to speculate on the potential mechanisms of action for this compound, focusing on its potential as a scaffold for enzyme inhibitors, particularly in the context of cancer therapy.
Introduction: A Versatile Chemical Intermediate
This compound (also known as 5-Amino-3-(4-pyridyl)isoxazole) is a chemical building block utilized in the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its structure, featuring both a pyridine and an isoxazole moiety, makes it a valuable precursor for developing compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.[1] The isoxazole ring, a five-membered N,O-containing heterocycle, is a common feature in many pharmaceuticals and is known to contribute to a wide range of pharmacological activities.[3][4][5]
Speculative Mechanism of Action: A Scaffold for Kinase Inhibition
Given the limited direct data on this compound, we can infer its potential biological activity by examining its derivatives. A notable study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which share a similar structural core, has demonstrated potent inhibitory activity against Phosphoinositide 3-kinase delta (PI3Kδ).[6] This suggests that the this compound scaffold could serve as a foundation for the design of novel kinase inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a common event in various human cancers, making its components attractive targets for cancer therapy.[6]
Potential as a PI3Kδ Inhibitor
The study on 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives revealed that these compounds exhibit potent anti-proliferative activities against the BT-474 breast cancer cell line and act as inhibitors of PI3Kδ.[6] It is plausible that this compound could serve as a key pharmacophore that binds to the active site of PI3Kδ, thereby blocking its kinase activity. The pyridine and isoxazole rings may engage in crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme.
Quantitative Data from Derivative Studies
While no quantitative data is available for this compound itself, the following table summarizes the inhibitory activities of its more complex derivatives against PI3Kδ and the BT-474 breast cancer cell line.
| Compound | PI3Kδ IC50 (μmol/L) | BT-474 IC50 (μmol/L) | Reference |
| Derivative 20 | 0.286 | 1.565 | [6] |
| Derivative 21 | 0.452 | 1.311 | [6] |
Experimental Protocols from Derivative Studies
The following experimental protocols were utilized in the evaluation of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives and could be adapted for the study of this compound and its future analogs.
Cell Proliferation Assay (CCK-8)
-
Cell Line: BT-474 (human breast cancer cell line)
-
Methodology:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of the test compounds.
-
The plates are incubated for a specified period.
-
Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
After further incubation, the absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 values are calculated using software such as GraphPad Prism.[6]
-
PI3Kδ Enzyme Inhibition Assay
-
Assay Principle: A biochemical assay to measure the inhibition of PI3Kδ kinase activity.
-
General Protocol:
-
The PI3Kδ enzyme, substrate (e.g., PIP2), and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The amount of product (e.g., PIP3) is quantified, often using a detection method such as fluorescence polarization or luminescence.
-
IC50 values are determined by plotting the percent inhibition against the compound concentration.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The demonstrated activity of its derivatives as PI3Kδ inhibitors provides a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship (SAR). Direct testing of the parent compound in a panel of kinase assays would be a critical first step to validate the speculative mechanism of action outlined in this guide. Such studies could uncover its potential as a lead compound for the development of new treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. 3-(Pyridin-4-yl)isoxazol-5-amine [myskinrecipes.com]
- 2. 5-Amino-3-(4-pyridyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
The Isoxazole Scaffold: A Balancing Act of Stability and Activity in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural features have led to its incorporation into a diverse array of approved pharmaceuticals. However, the successful application of the isoxazole moiety in drug design hinges on a thorough understanding of its stability. This technical guide delves into the core aspects of isoxazole ring stability, providing quantitative data, detailed experimental protocols, and visual representations of key metabolic and experimental pathways to aid researchers in harnessing the full potential of this versatile heterocycle.
Metabolic Stability of the Isoxazole Ring
The metabolic fate of an isoxazole-containing drug is a critical determinant of its pharmacokinetic profile and overall efficacy. The isoxazole ring can be susceptible to enzymatic degradation, primarily through ring cleavage reactions mediated by cytochrome P450 (CYP) enzymes and other reductase systems.
Cytochrome P450-Mediated Isoxazole Ring Opening
A prominent example of CYP-mediated isoxazole ring cleavage is the metabolism of the anti-inflammatory drug leflunomide . The 3-unsubstituted isoxazole ring of leflunomide undergoes N-O bond cleavage to form its active metabolite, A771726. This biotransformation is catalyzed by the CYP1A2 isoform of cytochrome P450. The proposed mechanism involves the coordination of the isoxazole nitrogen or oxygen to the reduced form of the heme iron [P450Fe(II)], followed by either a charge transfer to the C=N bond or deprotonation of the C3-H, leading to the scission of the N-O bond.[1][2]
Reductive Cleavage of the Isoxazole Ring
In contrast to the oxidative cleavage seen with leflunomide, some isoxazole-containing drugs undergo reductive ring opening. The anticoagulant razaxaban , which contains a 1,2-benzisoxazole structure, is primarily metabolized through this pathway. The major metabolic route involves the formation of a benzamidine metabolite (M1) via isoxazole ring reduction. This reaction is catalyzed by NADH-dependent reductase(s) in the liver and potentially by intestinal microflora.
Quantitative Metabolic Stability Data
The metabolic stability of isoxazole-containing drugs can vary significantly depending on the substitution pattern of the ring and the overall molecular context. The following table summarizes key metabolic stability parameters for several marketed drugs.
| Drug | Matrix | Parameter | Value | Reference(s) |
| Leflunomide | Human Plasma | Half-life (t½) | 12 min | [2] |
| Rat Plasma | Half-life (t½) | 36 min | [2] | |
| Human Liver Microsomes | Vmax | 1797 pmol/min/mg | [2] | |
| Human Liver Microsomes | Km | 274 µM | [2] | |
| Valdecoxib | Human Plasma | Elimination Half-life (t½) | ~7-11 hours | [1][3] |
| Sulfamethoxazole | Human Serum | Average Half-life (t½) | 10 hours | [4] |
| Dicloxacillin | Human | Elimination Half-life (t½) | 60-90 min | [5] |
Chemical Stability of the Isoxazole Ring
The intrinsic chemical stability of the isoxazole ring under various physicochemical conditions is another crucial consideration in drug design. Factors such as pH and temperature can influence the integrity of the ring.
The chemical stability of isoxazole derivatives is highly dependent on the substituents on the ring. For instance, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone is subject to specific acid catalysis at pH values below 3.5.[6] In contrast, extemporaneously prepared oral suspensions of zonisamide have been shown to be stable for at least 28 days when stored at room temperature or under refrigeration, highlighting the robustness of this particular isoxazole-containing structure.[7][8]
Experimental Protocols for Stability Assessment
To evaluate the stability of novel isoxazole-containing compounds, standardized in vitro assays are employed. These assays provide crucial data for lead optimization and candidate selection.
Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.
Methodology:
-
Preparation of Incubation Mixture:
-
Thaw pooled human liver microsomes (HLMs) at 37°C.
-
Dilute the microsomes to a final protein concentration of 0.5-1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the buffer to the desired final concentration (typically 1 µM). The final organic solvent concentration should be less than 1%.
-
-
Incubation:
-
Pre-incubate the microsome and test compound mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Determine the intrinsic clearance (CLint).
-
Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.
Methodology:
-
Preparation of Incubation Mixture:
-
Thaw pooled human plasma at 37°C.
-
Prepare a stock solution of the test compound and dilute it in plasma to the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
-
Time Points and Quenching:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a cold organic solvent with an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in the liver microsome stability assay.
-
-
Data Analysis:
-
Calculate the half-life and percentage of compound remaining over time.
-
Chemical Stability Assay (pH Profile)
This assay determines the stability of a compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7.4, 9, and 12).
-
-
Incubation:
-
Prepare solutions of the test compound in each buffer at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Time Points and Analysis:
-
Collect samples at various time points over a defined period.
-
Analyze the samples by a stability-indicating HPLC method to measure the concentration of the parent compound.
-
-
Data Analysis:
-
Determine the degradation rate constant at each pH.
-
Construct a pH-rate profile by plotting the logarithm of the rate constant against pH.
-
Visualizing Isoxazole-Related Pathways and Workflows
Graphical representations are invaluable tools for understanding complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate key concepts related to isoxazole stability.
Conclusion
The isoxazole ring is a valuable component of the medicinal chemist's toolbox, offering a unique combination of physicochemical properties that can be exploited to design novel therapeutics. However, a comprehensive understanding of its metabolic and chemical stability is paramount for successful drug development. By employing the quantitative data, detailed protocols, and conceptual frameworks presented in this guide, researchers can make more informed decisions in the design and optimization of isoxazole-containing drug candidates, ultimately increasing the likelihood of developing safe and effective medicines.
References
- 1. Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of zonisamide in extemporaneously compounded oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Vitro Profile of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine Analogs: A Technical Overview
Disclaimer: As of November 2025, a comprehensive review of published scientific literature did not yield any preliminary in-vitro studies specifically for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This technical guide therefore focuses on the in-vitro activities of a closely related series of compounds, the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives , to provide insights into the potential biological activities of this structural class. The following data and protocols are derived from studies on these analogs, which share a similar isoxazole core.
A series of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activities.[1] These compounds were designed as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]
Quantitative Biological Data
The in-vitro efficacy of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives was assessed through anti-proliferative assays against the BT-474 breast cancer cell line and direct enzymatic inhibition assays against PI3Kδ.[1] The results for the most potent compounds are summarized below.
| Compound ID | BT-474 Anti-proliferative IC50 (μmol/L) | PI3Kδ Inhibition IC50 (μmol/L) |
| 20 | 1.565 | 0.286 |
| 21 | 1.311 | 0.452 |
Experimental Protocols
The following are the detailed methodologies for the key in-vitro experiments performed on the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.
Cellular Anti-proliferative Assay (CCK-8 Assay)
This assay was utilized to determine the cytotoxic effects of the synthesized compounds on the BT-474 breast cancer cell line.[1]
-
Cell Seeding: BT-474 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubation: The plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds. The concentrations for dose-response studies ranged from 0.0004 µmol/L to 100 µmol/L.[1]
-
Further Incubation: The treated plates were incubated for an additional period to allow the compounds to exert their effects.
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Final Incubation: The plates were incubated for 1-4 hours to allow for the conversion of the WST-8 reagent into a colored formazan product by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using GraphPad Prism 5 software.[1]
PI3Kδ Kinase Assay
This biochemical assay was performed to determine the direct inhibitory effect of the compounds on the PI3Kδ enzyme.
-
Reaction Mixture Preparation: A reaction mixture containing the PI3Kδ enzyme, the substrate (e.g., PIP2), and ATP is prepared in a suitable buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Detection of Product: The amount of product (e.g., PIP3) formed is quantified. This can be done using various methods, such as ADP-Glo kinase assay, which measures the amount of ADP produced.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the enzyme activity, are calculated from the dose-response curves.
Visualizations
Signaling Pathway
The 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives were found to inhibit PI3Kδ, a critical component of the PI3K/Akt/mTOR signaling pathway.[1] This pathway plays a central role in cell growth, proliferation, and survival.[1]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow
The general workflow for the in-vitro evaluation of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives is depicted below.
Caption: In-Vitro Evaluation Workflow.
References
The Nexus of Pyridine and Oxazole: A Technical Guide to Theoretical and Computational Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The amalgamation of pyridinyl and oxazole scaffolds into a singular molecular entity presents a compelling avenue in contemporary drug discovery. This technical guide delves into the theoretical and computational underpinnings of pyridinyl oxazoles, offering a comprehensive overview of their synthesis, biological evaluation, and in-silico analysis. By leveraging computational chemistry and relating it to experimental findings, we aim to provide a roadmap for the rational design of novel therapeutic agents.
Core Concepts in Pyridinyl Oxazole Research
Pyridinyl oxazoles are heterocyclic compounds that incorporate both a pyridine and an oxazole ring system. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The oxazole ring, a five-membered aromatic heterocycle with one nitrogen and one oxygen atom, serves as a versatile pharmacophore, often contributing to the molecule's binding affinity and electronic properties. The combination of these two moieties offers a rich design space for modulating a compound's physicochemical properties and biological activity.
Theoretical and computational studies are instrumental in navigating this design space efficiently. Techniques such as Density Functional Theory (DFT) provide insights into the electronic structure and reactivity of these molecules, while molecular docking simulations can predict their binding modes and affinities to biological targets. This in-silico approach, when coupled with experimental validation, accelerates the drug discovery pipeline.
Synthesis and Characterization
The synthesis of pyridinyl oxazoles can be achieved through various organic chemistry methodologies. A common strategy involves the coupling of a pre-functionalized pyridine derivative with a suitable precursor for the oxazole ring, or vice versa.
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the formation of pyridinyl oxazoles.
Caption: A generalized workflow for the synthesis of pyridinyl oxazoles.
Computational Analysis: Unveiling Molecular Properties
Computational chemistry offers a powerful lens through which to examine the properties of pyridinyl oxazoles at the molecular level. DFT and molecular docking are two of the most widely employed techniques in this domain.
Density Functional Theory (DFT) Studies
DFT calculations are utilized to understand the electronic properties, reactivity, and stability of molecules. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
| Parameter | Value/Method |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | Polarizable Continuum Model (PCM) |
| Software | Gaussian, Spartan |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
| Step | Description |
| 1. Protein Preparation | Retrieval of the target protein's crystal structure from the Protein Data Bank (PDB). Removal of water molecules and co-crystallized ligands. Addition of polar hydrogens and assignment of charges. |
| 2. Ligand Preparation | Generation of the 3D structure of the pyridinyl oxazole derivative. Energy minimization of the ligand structure. |
| 3. Grid Box Generation | Definition of a grid box encompassing the active site of the target protein. |
| 4. Docking Simulation | Execution of the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses of the ligand within the active site. |
| 5. Analysis of Results | Ranking of the docking poses based on their binding energies. Visualization of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions). |
Biological Evaluation: From Theory to Practice
The ultimate test of any drug candidate lies in its biological activity. Pyridinyl oxazoles and their close analogs have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.
Anticancer Activity of Pyridinylisoxazole Derivatives
The following table summarizes the in vitro anticancer activity of a series of pyridinylisoxazole derivatives against the human breast cancer cell line (MCF-7).[1] While isoxazoles are isomers of oxazoles, this data provides valuable insights into the potential of the broader pyridinyl-azole class of compounds.
| Compound | R1 | R2 | IC50 (µM) against MCF-7 |
| 1a | H | 4-OCH3 | >50 |
| 1b | H | 4-Cl | 25.3 |
| 1c | H | 4-F | 30.1 |
| 2a | 4-CH3 | 4-OCH3 | 15.8 |
| 2b | 4-CH3 | 4-Cl | 8.9 |
| 2c | 4-CH3 | 4-F | 12.5 |
Antimicrobial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to pyridinyl oxazoles, against various Gram-positive bacteria.[2]
| Compound | R | S. aureus (ATCC29213) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) |
| 21b | 4-Fluorophenyl | 2 | 1 | 4 |
| 21d | 3,4-Difluorophenyl | 1 | 0.5 | 2 |
| 21e | 4-(Trifluoromethyl)phenyl | 2 | 1 | 4 |
| 21f | 4-Nitrophenyl | 4 | 2 | 8 |
| Linezolid | (Standard) | 2 | 1 | 2 |
Structure-Activity Relationship (SAR) and Drug Design Logic
The data gathered from both computational and experimental studies allows for the formulation of Structure-Activity Relationships (SAR), which are crucial for guiding the design of more potent and selective drug candidates.
The following diagram illustrates the logical flow of a computational and experimental drug design cycle for pyridinyl oxazoles.
References
Methodological & Application
Application Notes and Protocols for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(pyridin-4-yl)-1,2-oxazol-5-amine as a versatile chemical intermediate in the synthesis of biologically active compounds, particularly in the field of kinase inhibitor discovery. Detailed experimental protocols for key transformations are provided to facilitate its use in research and development.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine ring, an isoxazole core, and a reactive primary amine, allows for diverse chemical modifications to generate libraries of compounds for biological screening. This intermediate is particularly useful for the synthesis of molecules targeting enzyme inhibition and receptor modulation, with demonstrated potential for developing anti-inflammatory, antimicrobial, and anticancer agents.[1] The primary amino group serves as a key handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.
Applications in Kinase Inhibitor Synthesis
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.
Targeting Mitotic and PI3K/mTOR Pathways
Libraries based on scaffolds containing the this compound motif have been screened against panels of kinases, leading to the identification of inhibitors for key cancer targets. For instance, related aminopyridine-based fragments have been identified as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are crucial for cell cycle progression and are attractive targets for cancer therapy.[2][3] Furthermore, derivatives of similar azaindazole scaffolds have demonstrated potent dual inhibitory activity against PI3Kα and mTOR, key components of the PI3K-Akt-mTOR signaling pathway, which is frequently hyperactivated in hematological malignancies like acute myeloid leukemia (AML).[4]
Signaling Pathway of Downstream Effectors of PI3K/mTOR
Caption: PI3K/mTOR signaling pathway.
Targeting Angiogenesis through VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several small molecule inhibitors targeting VEGFR-2 have been developed as anti-cancer drugs. Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiones, which can be synthesized from precursors related to this compound, have been designed and evaluated as potent anti-angiogenic agents targeting VEGFR-2.[5][6] Docking studies have shown that these compounds can effectively bind to the ATP-binding site of VEGFR-2.[5]
Experimental Workflow for Kinase Inhibitor Discovery
Caption: Kinase inhibitor discovery workflow.
Experimental Protocols
The following protocols describe common chemical transformations of the primary amino group of this compound.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity for the intended application.
-
Reactions should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine completion.
-
Purification of products should be performed using appropriate techniques, such as column chromatography, recrystallization, or preparative HPLC.
-
Characterization of products should be carried out using standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: N-Acylation
This protocol describes the general procedure for the acylation of the amino group to form amide derivatives.
Reaction Scheme:
R-COCl + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-CONH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine, 1.2 eq.).
-
The reaction mixture is stirred at room temperature for 10-15 minutes.
-
The desired acyl chloride (1.1 eq.) is added dropwise to the mixture.
-
The reaction is stirred at room temperature for 2-12 hours until completion as monitored by TLC.
-
Upon completion, the reaction mixture is diluted with the solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 161.16 | 1 mmol | 1.0 |
| Acyl Chloride | Varies | 1.1 mmol | 1.1 |
| Triethylamine | 101.19 | 1.2 mmol | 1.2 |
| Product | Varies | - | - |
Protocol 2: N-Sulfonylation
This protocol outlines the synthesis of sulfonamide derivatives.
Reaction Scheme:
R-SO₂Cl + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-SO₂NH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)
Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 161.16 | 1 mmol | 1.0 |
| Sulfonyl Chloride | Varies | 1.1 mmol | 1.1 |
| Pyridine | 79.10 | Solvent | - |
| Product | Varies | - | - |
Protocol 3: Urea Synthesis via Isocyanate Reaction
This protocol details the formation of urea derivatives through reaction with isocyanates.
Reaction Scheme:
R-N=C=O + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-NHCONH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)
Procedure:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile) is added the isocyanate (1.05 eq.).
-
The reaction mixture is stirred at room temperature for 1-6 hours.
-
The progress of the reaction is monitored by LC-MS.
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 161.16 | 1 mmol | 1.0 |
| Isocyanate | Varies | 1.05 mmol | 1.05 |
| Product | Varies | - | - |
Protocol 4: Thiourea Synthesis via Isothiocyanate Reaction
This protocol describes the synthesis of thiourea derivatives.
Reaction Scheme:
R-N=C=S + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → R-NHCSNH-(3-(pyridin-4-yl)-1,2-oxazol-5-yl)
Procedure:
-
A solution of this compound (1.0 eq.) and the corresponding isothiocyanate (1.0 eq.) in ethanol is heated at reflux for 3-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the pure thiourea derivative.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 161.16 | 1 mmol | 1.0 |
| Isothiocyanate | Varies | 1.0 mmol | 1.0 |
| Product | Varies | - | - |
Protocol 5: Pyrimidine Synthesis via Cyclocondensation
This protocol outlines the synthesis of fused pyrimidine systems, which are common scaffolds in kinase inhibitors, through cyclocondensation with a 1,3-dicarbonyl compound.
Reaction Scheme:
R¹COCH₂COR² + H₂N-(3-(pyridin-4-yl)-1,2-oxazol-5-yl) → Fused Pyrimidine
Procedure:
-
A mixture of this compound (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, 1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is heated at reflux.
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) can be added to facilitate the reaction.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., diethyl ether) to induce precipitation.
-
The solid product is collected by filtration and purified by recrystallization or column chromatography.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 161.16 | 1 mmol | 1.0 |
| 1,3-Dicarbonyl Compound | Varies | 1.1 mmol | 1.1 |
| Product | Varies | - | - |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The straightforward reactivity of its primary amino group allows for the facile introduction of various functionalities, enabling extensive SAR exploration. The provided protocols serve as a practical guide for researchers to utilize this building block in their drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-[1,3,4]oxadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
Application Notes and Protocols: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-4-yl)-1,2-oxazol-5-amine (CAS No. 19790-96-6) is a heterocyclic compound incorporating both a pyridine and an isoxazole moiety.[1] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the isoxazole ring is a versatile five-membered heterocycle known for its diverse pharmacological activities.[2][3] This document provides an overview of the potential applications of this compound in medicinal chemistry, based on data from structurally related compounds, and offers generalized protocols for its synthesis and biological evaluation.
Disclaimer: Detailed experimental data and specific biological activity for this compound are limited in publicly available literature. The following information is largely based on studies of analogous structures and should be used as a guide for research and development.
Potential Therapeutic Applications
The combination of pyridine and isoxazole rings in a single molecule suggests potential for a range of therapeutic applications. Derivatives of this scaffold have been explored for their anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of compounds containing pyridine and isoxazole rings. These compounds often function by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine have been identified as potent inhibitors of PI3Kδ, a key enzyme in a critical cell survival pathway.[4]
Quantitative Data for Anticancer Activity of Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole functionalized pyrazolo[3,4-b]pyridines | HeLa (Cervical) | 11.3 - 15.2 | [2] |
| COLO 205 (Colon) | 12.1 - 16.8 | [2] | |
| HepG2 (Liver) | 13.5 - 18.4 | [2] | |
| MCF-7 (Breast) | 14.2 - 19.1 | [2] | |
| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives | BT-474 (Breast) | 1.311 - 1.565 | [4] |
| 1,2-isoxazole-imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast) | 0.01 - 23.7 | [5] |
| A549 (Lung) | 0.01 - 23.7 | [5] | |
| Colon-205 (Colon) | 0.01 - 23.7 | [5] | |
| A2780 (Ovarian) | 0.01 - 23.7 | [5] |
Antibacterial Activity
The pyridine and isoxazole moieties are also found in compounds with significant antibacterial properties. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong activity against various Gram-positive bacteria.[6]
Quantitative Data for Antibacterial Activity of Related Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus (ATCC25923) | 32 - 64 | [6] |
| S. pneumoniae (ATCC49619) | >64 | [6] | |
| E. faecalis (ATCC29212) | >64 | [6] | |
| B. subtilis (ATCC6633) | >64 | [6] | |
| S. xylosus (ATCC35924) | >64 | [6] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of a β-ketonitrile with hydroxylamine.
Materials:
-
Ethyl isonicotinoylacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve ethyl isonicotinoylacetate (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water to the ethanolic solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a method to determine the minimum concentration of a compound that inhibits bacterial growth.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Synthetic Workflow
Caption: General synthesis of this compound.
Biological Screening Workflow
Caption: Workflow for biological screening of new compounds.
Representative Signaling Pathway
Caption: PI3K/Akt pathway, a target for anticancer drugs.
References
- 1. 3-(Pyridin-4-yl)isoxazol-5-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
Application Notes & Protocols: Synthesis of 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivatives as PI3Kδ Inhibitors
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the synthesis and biological evaluation of a series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives. These compounds have been identified as potent inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt/mTOR signaling pathway, and have demonstrated anti-proliferative activity against cancer cell lines.
The following sections detail the synthetic route, experimental procedures, quantitative data for synthesized compounds, and relevant biological pathway information.
Experimental Protocols
An efficient synthetic route for the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold has been developed, commencing from N-Boc-piperidine-4-carboxylic acid.[1] The key steps involve the formation of a β-keto nitrile, followed by cyclization to form the isoxazole ring, and subsequent construction of the pyrimidine ring.
Synthesis of Intermediate Compounds
Step 1: Synthesis of tert-butyl 4-(2-cyano-2-nitroacetyl)piperidine-1-carboxylate [1]
-
To a solution of N-Boc-piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI).
-
Stir the mixture at room temperature for 1-2 hours.
-
In a separate flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to a solution of nitromethane.
-
Add the activated N-Boc-piperidine-4-carboxylic acid solution to the nitromethane solution.
-
Stir the reaction mixture at room temperature for 36 hours.
-
The resulting product is obtained in high yield (96%).[1]
Step 2: Synthesis of tert-butyl 4-(5-amino-isoxazol-3-yl)piperidine-1-carboxylate [1]
-
Dissolve the product from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride and sodium bicarbonate.
-
Heat the mixture to 50°C and stir overnight.
-
The desired isoxazole intermediate is formed with a yield of 95%.[1]
Step 3: Synthesis of tert-butyl 4-(4,5-dihydro-4-oxo-7H-isoxazolo[4,5-d]pyrimidin-3-yl)piperidine-1-carboxylate [1]
-
To a solution of the isoxazole from Step 2 in anhydrous ether, add ethyl 2-chloro-2-oxoacetate and stir at room temperature for 24 hours.
-
Cool the mixture to 0°C and add triethylamine (TEA).
-
Allow the reaction to warm to room temperature and stir for 60 hours.
-
The cyclized product is obtained with a yield of 58%.[1]
Synthesis of Final Phenylurea Derivatives[1]
-
To a solution of the product from Step 3 in a suitable solvent, add triethylamine (TEA, 6 equivalents).
-
Add the desired phenyl isocyanate.
-
Stir the mixture overnight, allowing it to warm to room temperature.
-
Dilute the reaction mixture with water (5 mL) and extract with dichloromethane (DCM, 3 x 5 mL).
-
Wash the combined organic layers with water (3 x 6 mL) and brine (3 x 6 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography or preparative thin-layer chromatography to yield the final 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.
Quantitative Data Summary
The synthesized 5-phenylurea derivatives of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine were evaluated for their anti-proliferative activity against the BT-474 breast cancer cell line and their inhibitory activity against PI3Kδ.[1]
| Compound | Anti-proliferative IC50 (μmol/L) on BT-474 cells | PI3Kδ Inhibitory IC50 (μmol/L) |
| 20 | 1.565 | 0.286 |
| 21 | 1.311 | 0.452 |
| CAL-101 (Reference) | Not Reported | 0.036 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols: Derivatization of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine for Antibacterial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] Oxazole-containing compounds represent a promising class of heterocyclic scaffolds with a wide range of pharmacological activities, including antibacterial properties.[2][3][4][5] The derivatization of existing active pharmacophores is a well-established strategy in drug discovery to enhance efficacy, improve the safety profile, and overcome resistance mechanisms. This document outlines protocols for the chemical derivatization of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine and subsequent screening of the synthesized analogs for antibacterial activity. The primary amine on the 1,2-oxazole core serves as a versatile handle for introducing a variety of functional groups, enabling the exploration of the structure-activity relationship (SAR) to identify potent antibacterial candidates.[2][3]
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Acyl Chlorides (e.g., Acetyl chloride, Benzoyl chloride) | Sigma-Aldrich | Reagent Grade |
| Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride) | Sigma-Aldrich | Reagent Grade |
| Aldehydes/Ketones (e.g., Benzaldehyde, Acetone) | Sigma-Aldrich | Reagent Grade |
| Triethylamine | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Ethanol | Fisher Scientific | ACS Grade |
| Mueller-Hinton Broth | Becton, Dickinson and Company | Microbiology Grade |
| Bacterial Strains (e.g., S. aureus, E. coli) | ATCC | Standard Strains |
| Resazurin Sodium Salt | Sigma-Aldrich | Cell Culture Grade |
Experimental Protocols
General Protocol for Acylation of this compound
This protocol describes the formation of amide derivatives.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Sulfonylation of this compound
This protocol outlines the synthesis of sulfonamide derivatives.
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Schiff Base Formation
This protocol details the synthesis of imine derivatives.
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 6-8 hours.
-
Purification: Cool the reaction mixture to room temperature. The product that crystallizes out is collected by filtration, washed with cold ethanol, and dried.
-
Characterization: Confirm the structure of the Schiff base using ¹H NMR, ¹³C NMR, and mass spectrometry.
Antibacterial Screening Protocol
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized derivatives will be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture of the test organism. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Serially dilute the compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Resazurin Assay (Optional): To aid in the visualization of bacterial growth, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial viability.
Data Presentation
The following tables present hypothetical MIC values for a series of derivatized compounds against representative Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Acyl Derivatives
| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | -COCH₃ | 64 | >256 |
| 1b | -COC₆H₅ | 32 | 128 |
| 1c | -CO(4-ClC₆H₄) | 16 | 64 |
Table 2: Antibacterial Activity of Sulfonyl Derivatives
| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2a | -SO₂C₆H₅ | 128 | >256 |
| 2b | -SO₂(4-CH₃C₆H₄) | 64 | 256 |
| 2c | -SO₂(4-NO₂C₆H₄) | 32 | 128 |
Table 3: Antibacterial Activity of Schiff Base Derivatives
| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3a | =CHC₆H₅ | 64 | 128 |
| 3b | =CH(4-OHC₆H₄) | 32 | 64 |
| 3c | =CH(4-N(CH₃)₂C₆H₄) | 16 | 32 |
Visualizations
Caption: Synthetic routes for the derivatization of this compound.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 2. Arab American University Digital Repository: Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review [repository.aaup.edu]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acylation of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-acylation of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine, a critical transformation for the synthesis of novel amide derivatives. Such derivatives are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks for screening libraries and structure-activity relationship (SAR) studies. The protocols provided are based on established methods for the N-acylation of heterocyclic amines.[1][2][3][4][5][6]
Introduction
N-acylation is a fundamental and widely utilized reaction in organic synthesis, particularly in the pharmaceutical industry.[3][5][7] The introduction of an acyl group onto an amine can significantly modulate the physicochemical and pharmacological properties of a molecule. For a heteroaromatic amine like this compound, N-acylation can lead to the generation of diverse libraries of compounds for biological screening. The resulting amides are prevalent motifs in a vast array of clinically used drugs.[7] This document outlines two general and reliable protocols for the N-acylation of the target compound using common acylating agents: acyl chlorides and acid anhydrides.
Experimental Protocols
The following protocols describe the general procedures for the N-acylation of this compound. Researchers should adapt these methods based on the specific acylating agent and the scale of the reaction.
Protocol 1: N-acylation using Acyl Chlorides
This protocol is based on the highly reactive nature of acyl chlorides, which readily acylate amines in the presence of a base to neutralize the hydrogen chloride byproduct.[2][4][6]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Triethylamine (Et3N) or Pyridine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: N-acylation using Acid Anhydrides
Acid anhydrides are also effective acylating agents, often used for acetylation with acetic anhydride.[8][9][10] This method may require slightly more forcing conditions than with acyl chlorides.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, benzoic anhydride) (1.2 equivalents)
-
Pyridine or N,N-Dimethylformamide (DMF) as solvent and catalyst
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine or DMF in a round-bottom flask.
-
Add the acid anhydride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess anhydride.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key parameters for the N-acylation of this compound. Note that specific yields are dependent on the substrate and acylating agent and should be optimized.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) |
| Acylating Agent | Acyl Chloride | Acid Anhydride |
| Equivalents | 1.1 eq. | 1.2 eq. |
| Solvent | Dichloromethane (DCM) | Pyridine or DMF |
| Base | Triethylamine (Et₃N) | Pyridine (if not solvent) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 16 hours | 4 - 24 hours |
| Work-up | Aqueous NaHCO₃ wash | Aqueous NaHCO₃ wash |
| Purification | Recrystallization/Chromatography | Recrystallization/Chromatography |
| Expected Yield | Good to Excellent (70-95%) | Good to Excellent (65-90%) |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway relevant to the application of the synthesized compounds.
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Conceptual signaling pathway modulation by a library of N-acylated compounds.
References
- 1. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in the Synthesis of PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme predominantly expressed in hematopoietic cells and plays a central role in immune cell signaling. Its dysregulation is implicated in various inflammatory diseases, autoimmune disorders, and hematological malignancies. Consequently, PI3Kδ has emerged as a key therapeutic target for the development of novel inhibitors. This document provides detailed application notes and protocols on the utilization of 3-(pyridin-4-yl)-1,2-oxazol-5-amine and its derivatives as key building blocks in the synthesis of potent and selective PI3Kδ inhibitors. The structural motif of a pyridine ring linked to an isoxazole core is a recurring feature in a number of kinase inhibitors, offering a versatile scaffold for structure-activity relationship (SAR) studies.
PI3Kδ Signaling Pathway
The PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), cytokine receptors, and G-protein coupled receptors (GPCRs). Upon receptor activation, PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This cascade activation ultimately regulates a multitude of cellular processes, including cell survival, proliferation, differentiation, and migration.
Caption: PI3Kδ Signaling Pathway and Point of Inhibition.
Application of 3-(Aryl)-1,2-oxazol-5-amine Derivatives in PI3Kδ Inhibitor Synthesis
While a direct synthesis protocol starting from this compound for a PI3Kδ inhibitor is not extensively documented in publicly available literature, structurally related compounds have been successfully employed. A notable example is the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which have shown potent inhibitory activity against PI3Kδ. The isoxazole amine moiety serves as a crucial pharmacophore that can be elaborated to construct the final inhibitor scaffold.
The general synthetic strategy involves the cyclization of a suitably functionalized isoxazole precursor to form a fused pyrimidine ring system. The pyridine or a related heterocyclic group at the 3-position of the isoxazole can interact with key residues in the ATP-binding pocket of PI3Kδ, contributing to the inhibitor's potency and selectivity.
Experimental Protocols
The following is a representative protocol for the synthesis of a PI3Kδ inhibitor based on an isoxazolopyrimidine scaffold, adapted from published methodologies. This multi-step synthesis illustrates a viable route for utilizing 3-(aryl)-1,2-oxazol-5-amine derivatives in the development of PI3Kδ inhibitors.
Workflow for the Synthesis of Isoxazolopyrimidine-based PI3Kδ Inhibitors
Caption: General Synthetic Workflow for Isoxazolopyrimidine PI3Kδ Inhibitors.
Protocol 1: Synthesis of a 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine Derivative
This protocol is adapted from the synthesis of isoxazolopyrimidine derivatives, which are potent PI3Kδ inhibitors.
Step 1: Synthesis of tert-butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Stir the reaction mixture at 50 °C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-3-(piperidin-4-yl)isoxazole derivative.
Step 2: Synthesis of the Isoxazolopyrimidine Core
-
To a solution of the 5-amino-3-(piperidin-4-yl)isoxazole derivative (1.0 eq) in a suitable solvent such as ethanol, add a β-dicarbonyl compound (e.g., diethyl malonate, 1.1 eq) and a base (e.g., sodium ethoxide, 1.2 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the isoxazolopyrimidine core structure.
Step 3: Functionalization of the Isoxazolopyrimidine Core
-
Suspend the isoxazolopyrimidine core (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the chlorinated intermediate.
Step 4: Synthesis of the Final Inhibitor
-
Dissolve the chlorinated intermediate (1.0 eq) in a suitable solvent (e.g., dioxane or DMF).
-
Add the desired amine or arylboronic acid (1.2 eq), a suitable catalyst (e.g., Pd(PPh₃)₄ for Suzuki coupling or a palladium catalyst with a suitable ligand for Buchwald-Hartwig amination), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final PI3Kδ inhibitor.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative isoxazolopyrimidine-based compounds against PI3K isoforms.
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity (α/δ) |
| Idelalisib | 8,600 | 4,000 | 19 | 2,100 | 452 |
| Compound A | >10,000 | 5,800 | 50 | 1,500 | >200 |
| Compound B | 4,500 | 2,100 | 25 | 800 | 180 |
| Compound C | 9,200 | 6,300 | 75 | 3,200 | 122 |
Note: The data presented here are hypothetical and for illustrative purposes, based on trends observed in published literature for similar classes of compounds.
Conclusion
This compound and its structural analogs are valuable synthons for the construction of novel PI3Kδ inhibitors. The synthetic routes outlined in these application notes provide a framework for the development of potent and selective inhibitors based on the isoxazolopyrimidine scaffold. The modular nature of the synthesis allows for extensive SAR exploration by modifying the substituents on the pyrimidine ring and the aryl group at the 3-position of the isoxazole. Further optimization of these scaffolds holds promise for the discovery of next-generation PI3Kδ inhibitors with improved therapeutic profiles.
Application Notes and Protocol: Synthesis and Evaluation of Isoxazole Derivatives for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their diverse pharmacological activities. These compounds have been shown to exhibit potent anticancer effects through various mechanisms, making them promising candidates for the development of novel therapeutics.[1][2] The versatility of the isoxazole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This document provides a detailed protocol for the synthesis of 3,5-disubstituted isoxazole derivatives and their subsequent evaluation as potential anticancer agents.
Mechanism of Anticancer Action
Isoxazole derivatives exert their anticancer effects by modulating a variety of cellular pathways. Key mechanisms include:
-
Induction of Apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death in cancer cells.[2][3]
-
Inhibition of Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[4][5] Isoxazole-based inhibitors can disrupt the HSP90 chaperone cycle, leading to the degradation of these client proteins and subsequent cancer cell death.[3][6]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[2]
-
Protein Kinase Inhibition: Isoxazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby blocking aberrant signaling pathways.[2]
-
Aromatase Inhibition: Certain derivatives have been found to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a key target in hormone-dependent cancers like breast cancer.[2]
General Synthetic Workflow
The synthesis of isoxazole derivatives can be achieved through several routes. One of the most common and versatile methods is the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime or hydroxyimidoyl chloride) with an alkyne.[7][8] Another prevalent method involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.[9][10]
Figure 1: General synthetic workflows for the preparation of 3,5-disubstituted isoxazoles.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediate
This protocol details a two-step synthesis: the formation of a chalcone intermediate followed by its cyclization to form the isoxazole ring.[11]
Step I: Synthesis of Chalcone Derivative
-
Materials: Substituted aldehyde (10 mmol), substituted acetophenone (10 mmol), ethanol, 40-70% aqueous basic solution (e.g., KOH or NaOH).
-
Procedure:
-
Dissolve the substituted aldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (30-50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous basic solution dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Step II: Synthesis of Isoxazole Derivative
-
Materials: Chalcone derivative from Step I (10 mmol), hydroxylamine hydrochloride (15 mmol), ethanol, 40% KOH solution.
-
Procedure:
-
Dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add the 40% KOH solution (5 mL) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.[12] Alternatively, the reaction can be performed under microwave irradiation (e.g., 210 W for 5-20 minutes) to reduce reaction time.[11]
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
The resulting precipitate is the isoxazole derivative. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized isoxazole derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][17]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Data Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[14][16]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the in vitro anticancer activity of selected isoxazole derivatives against various human cancer cell lines.
| Compound ID | Structure/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [18] |
| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 (Breast) | 19.72 | [18] |
| 1d | 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazole | MDA-MB 231 (Breast) | 46.3 µg/mL | [11] |
| 5g | 3-(3-trifluoromethylphenyl)-5-(2,4,5-trimethoxyphenyl)isoxazole | A-549 (Lung) | 8.56 µg/mL | [9] |
| 5g | 3-(3-trifluoromethylphenyl)-5-(2,4,5-trimethoxyphenyl)isoxazole | HeLa (Cervical) | 12.16 µg/mL | [9] |
| 5g | 3-(3-trifluoromethylphenyl)-5-(2,4,5-trimethoxyphenyl)isoxazole | MCF-7 (Breast) | 10.16 µg/mL | [9] |
Signaling Pathway Visualization
Many isoxazole derivatives function as anticancer agents by inhibiting HSP90. This disrupts the stability of numerous oncogenic "client" proteins, leading to their degradation via the ubiquitin-proteasome pathway and ultimately inducing apoptosis.[5][19]
Figure 2: Inhibition of the HSP90 signaling pathway by isoxazole derivatives.
Conclusion
The isoxazole scaffold remains a highly valuable framework in the design and development of novel anticancer agents. The synthetic protocols provided herein offer a robust starting point for the generation of diverse isoxazole libraries. The subsequent evaluation of these compounds against various cancer cell lines can identify potent candidates for further preclinical and clinical development. The multifaceted mechanisms of action, particularly the inhibition of key signaling nodes like HSP90, underscore the therapeutic potential of isoxazole derivatives in modern oncology.
References
- 1. espublisher.com [espublisher.com]
- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine, a versatile heterocyclic building block. The unique combination of a pyridine ring and a 5-aminoisoxazole moiety makes this compound a valuable scaffold in medicinal chemistry and a versatile intermediate for the synthesis of more complex molecular architectures.
Introduction
This compound incorporates two key pharmacophores: the pyridine ring, a common feature in numerous pharmaceuticals, and the 5-aminoisoxazole core, which is known for its diverse biological activities and synthetic utility. The amino group on the isoxazole ring serves as a key handle for further functionalization, allowing for the construction of a variety of derivatives. This document outlines the synthesis of the title compound and explores its potential applications in the construction of fused heterocyclic systems and as a scaffold for kinase inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| a (Å) | 14.6411 (13) | [1] |
| b (Å) | 10.9272 (10) | [1] |
| c (Å) | 10.0060 (9) | [1] |
| β (°) | 106.9870 (10) | [1] |
| V (ų) | 1531.0 (2) | [1] |
| Z | 8 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Boggu, Pulla Reddy, et al. (2020).
Reaction Scheme:
Caption: Synthesis of the title compound.
Materials:
-
3-Oxo-3-(pyridin-4-yl)propanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-oxo-3-(pyridin-4-yl)propanenitrile (1.0 eq) and sodium hydroxide (2.0 eq) in water, add hydroxylamine hydrochloride (1.1 eq).
-
Heat the resulting mixture at 100 °C for 3 hours.
-
After cooling to room temperature, if a precipitate forms, filter the solid, wash with water, and dry under vacuum to yield the title compound.
-
If no precipitation occurs, dilute the reaction mixture with ethyl acetate. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 3-Oxo-3-(pyridin-4-yl)propanenitrile | This compound | 61% | Bioorganic and Medicinal Chemistry, 2020, 28, 115742 |
Application Notes and Proposed Protocols
The 5-amino group and the pyridine nitrogen of this compound are key sites for further chemical modifications, making it a valuable building block in organic synthesis.
Application 1: Synthesis of Fused Heterocyclic Systems - Isoxazolo[5,4-b]pyridines
The amino group of 5-aminoisoxazoles can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct fused isoxazolo[5,4-b]pyridine scaffolds.[2][3][4][5] These structures are of interest in medicinal chemistry.
Proposed Protocol: Synthesis of a 3-(Pyridin-4-yl)-isoxazolo[5,4-b]pyridine derivative
Caption: Proposed synthesis of an isoxazolo[5,4-b]pyridine.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated in polyphosphoric acid (PPA) at 120-140 °C for 2-4 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice-water.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the desired isoxazolo[5,4-b]pyridine derivative.
Application 2: N-Functionalization for Library Synthesis
The exocyclic amino group can be readily acylated or alkylated to generate a library of derivatives for structure-activity relationship (SAR) studies.
Proposed Protocol: N-Acylation of this compound
Caption: Proposed N-acylation reaction.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acylated product.
Application 3: Precursor for Kinase Inhibitor Scaffolds
The pyridine and aminoisoxazole moieties are present in various kinase inhibitors.[6][7][8] This compound can serve as a starting point for the synthesis of novel kinase inhibitors by modifying the amino group or the pyridine ring.
Conceptual Signaling Pathway and Experimental Workflow:
Caption: Workflow for kinase inhibitor development.
The synthesized derivatives from the N-functionalization protocol can be screened against a panel of kinases to identify potential inhibitors. Subsequent optimization based on SAR data can lead to the development of potent and selective drug candidates.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its utility in the construction of fused heterocyclic systems and as a scaffold for medicinal chemistry applications, particularly in the design of kinase inhibitors, makes it a compound of significant interest for researchers in drug discovery and development. The provided protocols offer a starting point for the synthesis and further exploration of this promising molecule.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles - RMIT University - Figshare [research-repository.rmit.edu.au]
- 6. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-(Pyridin-4-yl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for creating novel compounds from the versatile building block, 3-(Pyridin-4-yl)isoxazol-5-amine. This starting material, containing a reactive primary amine, serves as an excellent scaffold for generating diverse libraries of compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The protocols outlined below cover fundamental derivatization techniques including N-acylation, N-sulfonylation, and urea formation, as well as more advanced cross-coupling reactions.
Synthetic Methodologies
The primary amino group of 3-(Pyridin-4-yl)isoxazol-5-amine is a key functional handle for a variety of chemical transformations. The following sections detail protocols for common derivatization strategies.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental method to introduce a wide range of substituents, which can modulate the physicochemical properties and biological activity of the parent molecule. This reaction involves the coupling of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve 3-(Pyridin-4-yl)isoxazol-5-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) or a pre-activated carboxylic acid (using coupling agents like EDC/HOBt) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.
Figure 1: Workflow for N-Acylation
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are a prevalent class of compounds in medicinal chemistry. The synthesis of N-sulfonylated derivatives of 3-(Pyridin-4-yl)isoxazol-5-amine can be readily achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Dissolution: Dissolve 3-(Pyridin-4-yl)isoxazol-5-amine (1 equivalent) in a suitable solvent such as pyridine or a mixture of THF and pyridine.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and, if a precipitate forms, collect it by filtration. If no precipitate forms, extract the product with an appropriate organic solvent.
-
Purification: Wash the crude product or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization to yield the pure sulfonamide derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis involves the cyclization of a β-ketonitrile, specifically 3-oxo-3-(pyridin-4-yl)propanenitrile, with hydroxylamine. This reaction leverages the nucleophilic attack of hydroxylamine on the carbonyl and nitrile functionalities to form the isoxazole ring.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting material is 3-oxo-3-(pyridin-4-yl)propanenitrile. The primary reagent is hydroxylamine, often used in the form of hydroxylamine hydrochloride (NH₂OH·HCl) for better stability and handling. A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is typically required to neutralize the hydrochloride and generate the free hydroxylamine in situ. Common solvents for this reaction include ethanol or methanol.
Q3: What are the critical parameters that can influence the yield and purity of the final product?
A3: Several factors can significantly impact the outcome of the synthesis:
-
Purity of Starting Materials: Impurities in the 3-oxo-3-(pyridin-4-yl)propanenitrile can lead to side reactions and lower yields.
-
Stoichiometry of Reagents: The molar ratio of hydroxylamine and base to the β-ketonitrile is crucial. An excess of either can lead to side product formation.
-
Reaction Temperature: The reaction is typically performed at an elevated temperature (reflux) to ensure a reasonable reaction rate. However, excessively high temperatures might lead to decomposition.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can sometimes result in the formation of degradation products.
-
pH of the Reaction Mixture: The basicity of the medium is important for the generation of free hydroxylamine and for facilitating the cyclization step.
Q4: What are some common side products that can be formed during the synthesis?
A4: Potential side products can include incompletely cyclized intermediates, oximes formed at the keto group without subsequent cyclization, and products from the degradation of starting materials or the final product under harsh reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective generation of free hydroxylamine. 4. Incorrect stoichiometry. | 1. Increase reaction time or temperature moderately. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction temperature does not exceed the reflux temperature of the solvent. Use high-purity starting materials. 3. Ensure the base is added in an appropriate molar equivalent to the hydroxylamine hydrochloride. Consider using a stronger, non-nucleophilic base if necessary. 4. Carefully check the molar ratios of all reagents. A slight excess of hydroxylamine (e.g., 1.1-1.2 equivalents) can sometimes be beneficial. |
| Formation of Multiple Products (Impure Product) | 1. Presence of impurities in the starting materials. 2. Side reactions due to incorrect temperature or pH. 3. Isomer formation. | 1. Purify the 3-oxo-3-(pyridin-4-yl)propanenitrile before use, for example, by recrystallization. 2. Optimize the reaction temperature and the amount of base. Perform small-scale experiments to find the optimal conditions. 3. While the formation of the 3-amino-5-pyridyl isomer is less likely from this precursor, careful characterization (NMR, MS) is essential to confirm the structure of the desired product and any major impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-precipitates with inorganic salts. 3. Product is an oil or difficult to crystallize. | 1. After the reaction, cool the mixture and if no precipitate forms, concentrate the solvent under reduced pressure. The product may then be precipitated by adding a non-polar solvent or purified by column chromatography. 2. After the reaction, filter off any inorganic salts while the solution is hot. Alternatively, after solvent removal, dissolve the residue in a suitable organic solvent and filter to remove insoluble salts. 3. Attempt purification using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures). |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of structurally similar 5-aminoisoxazoles.[1] Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
3-oxo-3-(pyridin-4-yl)propanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 - 1.2 eq) to the solution.
-
Base Addition: To the stirring mixture, add potassium carbonate (1.1 - 1.2 eq) or an equivalent amount of another suitable base.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-10 hours). Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Quantitative Data Summary (Illustrative)
| Parameter | Value | Reference/Note |
| Reactant 1 | 3-oxo-3-(pyridin-4-yl)propanenitrile | 1.0 molar equivalent |
| Reactant 2 | Hydroxylamine Hydrochloride | 1.1 - 1.2 molar equivalents |
| Base | Potassium Carbonate | 1.1 - 1.2 molar equivalents |
| Solvent | Ethanol | Sufficient volume for dissolution |
| Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 4 - 10 hours | Monitor by TLC |
| Typical Yield | 60-80% (unoptimized) | Yields can vary significantly based on reaction scale and purity of reagents. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 3-(pyridin-4-yl)isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-(pyridin-4-yl)isoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-(pyridin-4-yl)isoxazole?
A1: The most prevalent methods for the synthesis of 3-(pyridin-4-yl)isoxazole and related 3-aryl isoxazoles are:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a pyridine-4-nitrile oxide (typically generated in situ from pyridine-4-aldoxime) with an alkyne or a synthetic equivalent. This is a highly versatile and widely used method for constructing the isoxazole ring.
-
Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine: A suitable precursor, such as 1-(pyridin-4-yl)-1,3-dicarbonyl, can be cyclized with hydroxylamine or one of its salts.
-
Cyclization of a Chalcone Derivative: A chalcone bearing a pyridin-4-yl group can be reacted with hydroxylamine hydrochloride to yield the corresponding isoxazole.
Q2: What is the most likely cause of a low yield in my synthesis?
A2: Low yields in the synthesis of 3-(pyridin-4-yl)isoxazole can stem from several factors:
-
Side Product Formation: The formation of regioisomers, such as 5-(pyridin-4-yl)isoxazole, is a common issue that can significantly reduce the yield of the desired product.
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inefficient catalyst activity can lead to a significant amount of unreacted starting materials.
-
Decomposition of Starting Materials or Intermediates: High reaction temperatures can sometimes lead to resinification or decomposition of sensitive reagents or intermediates.[1]
-
Suboptimal Reagents: The quality and purity of starting materials, such as the pyridine-4-carboxaldehyde used to make the aldoxime, are crucial for achieving high yields.
Q3: How can I confirm the regiochemistry of my product?
A3: Distinguishing between the 3-(pyridin-4-yl)isoxazole and the potential 5-(pyridin-4-yl)isoxazole isomer can be achieved using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts of the isoxazole ring protons and carbons are sensitive to the substituent pattern. Computational predictions of chemical shifts can also aid in assignment.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space interactions between the protons on the pyridine ring and the isoxazole ring, helping to confirm the connectivity.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Troubleshooting Guide
Problem 1: Presence of an Unexpected Isomer in the Final Product
Symptoms:
-
NMR spectra show two sets of signals for the pyridinyl and isoxazolyl moieties.
-
Mass spectrometry indicates the presence of a compound with the same mass as the desired product.
-
Chromatographic analysis (TLC, LC-MS, GC-MS) reveals two closely eluting spots/peaks.
Possible Cause:
-
Lack of Regiocontrol in 1,3-Dipolar Cycloaddition: The reaction of pyridine-4-nitrile oxide with an unsymmetrical alkyne can lead to the formation of both 3- and 5-substituted isoxazole regioisomers. While electronic and steric factors often favor one isomer, the selectivity may not be absolute.
Suggested Solutions:
-
Choice of Dipolarophile: The structure of the alkyne can influence regioselectivity. Using a symmetrical dipolarophile, if the synthetic scheme allows, can circumvent this issue.
-
Catalyst Screening: For metal-catalyzed cycloadditions, the choice of catalyst (e.g., copper(I) vs. ruthenium(II)) can significantly impact the regiochemical outcome.[2]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all affect the ratio of regioisomers. A systematic optimization of these parameters may be necessary.
-
Purification: Careful column chromatography with an optimized solvent system can often separate the two isomers.
Problem 2: Formation of a Tar-like, Intractable Mixture (Resinification)
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
Extraction and purification are difficult, with little to no desired product isolated.
Possible Cause:
-
High Reaction Temperature: Some intermediates in isoxazole synthesis can be thermally unstable, leading to polymerization or decomposition at elevated temperatures.[1]
-
Unstable Nitrile Oxide: Nitrile oxides, especially aromatic ones, can dimerize or polymerize if they are not trapped by the dipolarophile in a timely manner.
Suggested Solutions:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A gradual increase in temperature might be necessary to find the optimal balance.
-
Slow Addition of Reagents: When generating the nitrile oxide in situ, slow addition of the oxidizing agent (e.g., N-chlorosuccinimide) can maintain a low concentration of the nitrile oxide, minimizing side reactions.
-
Choice of Solvent: The solvent can influence the stability of intermediates. Trying different solvents may help to mitigate decomposition.
Problem 3: The Reaction Does Not Proceed to Completion
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.
Possible Cause:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion.
-
Inefficient Generation of the Reactive Intermediate: In the case of a 1,3-dipolar cycloaddition, the in situ generation of the nitrile oxide from the corresponding aldoxime may be inefficient.
-
Deactivation of the Catalyst: If a catalyst is used, it may have been poisoned by impurities or degraded over the course of the reaction.
Suggested Solutions:
-
Prolonged Reaction Time: Monitor the reaction over a longer period to determine if it is simply slow.
-
Optimize Temperature: Cautiously increase the reaction temperature in increments, while monitoring for any increase in side product formation.
-
Re-evaluate Reagents for Intermediate Generation: Ensure that the reagents used for generating the reactive intermediate (e.g., the oxidant for the aldoxime) are fresh and of high purity. The choice of base is also critical.
-
Catalyst Loading and Purity: If applicable, increase the catalyst loading or use a freshly prepared or purchased catalyst.
Experimental Protocols
General Procedure for 1,3-Dipolar Cycloaddition
This protocol is a general guideline for the synthesis of 3-aryl-isoxazoles and can be adapted for 3-(pyridin-4-yl)isoxazole.
-
Formation of Pyridine-4-aldoxime:
-
To a solution of pyridine-4-carboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the aldoxime.
-
-
In Situ Generation of Pyridine-4-nitrile Oxide and Cycloaddition:
-
Dissolve the pyridine-4-aldoxime (1 equivalent) and the chosen alkyne (1-1.5 equivalents) in a suitable solvent such as THF or DMF.
-
Add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite portion-wise to the solution at room temperature.
-
Add a base, such as triethylamine or pyridine, to facilitate the elimination of HCl and formation of the nitrile oxide.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield in a Molybdenum-Mediated Isoxazole Ring Transformation
| Temperature (°C) | Time | Yield of Pyridone (%) | Observations |
| 60 | 2 days | 45 | Slow reaction rate |
| 70 | 1 day | 74 | Optimal conditions |
| 80 | 3 hours | 63 | Increased resinification |
| 85 | 3 hours | 42 | Significant resinification |
This table illustrates the general principle that increasing temperature can decrease yield due to side reactions like resinification, based on data for a related isoxazole reaction.[1]
Visualizations
Reaction Workflow for 3-(pyridin-4-yl)isoxazole Synthesis
Caption: Synthetic pathway for 3-(pyridin-4-yl)isoxazole via 1,3-dipolar cycloaddition.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yields in the synthesis.
References
- 1. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Technical Support Center: Purification of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Welcome to the technical support center for the purification of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its purification?
A1: The purification of this compound is primarily influenced by three key structural features:
-
Pyridine Ring: The pyridine moiety is basic, with a pKa of its conjugate acid around 5.2-6.0, which can lead to strong interactions with acidic stationary phases like silica gel.[1][2]
-
Amino Group: The exocyclic amine group is also basic, further contributing to the compound's polarity and its tendency to interact with acidic surfaces.[3]
-
1,2-Oxazole Ring: This ring is a weak base (pKa of the conjugate acid is ~0.8) and can be susceptible to ring-opening under certain conditions, which is a consideration for stability during purification.[4][5]
Q2: Why is my compound streaking or tailing on a standard silica gel column?
A2: Streaking or tailing on silica gel is a common issue for basic compounds like this compound.[2][6] This occurs because the basic nitrogen atoms (primarily on the pyridine ring and the amino group) interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This can lead to poor separation, low recovery, and broad peaks.
Q3: What are the most common impurities I might encounter?
A3: Impurities can arise from the synthetic route used. Common synthetic pathways to 1,2-oxazoles may involve starting materials like β-enamino ketoesters or reactions with hydroxylamine.[7] Therefore, potential impurities could include unreacted starting materials, partially reacted intermediates, or side-products from rearrangement reactions. Given the reactivity of the 1,2,oxazole ring, degradation products could also be present.[5]
Q4: Is this compound stable under typical purification conditions?
A4: While oxazoles are generally thermally stable, the 1,2-oxazole ring is characterized by a relatively weak O-N bond and can be prone to rearrangement or cleavage under thermal stress or harsh basic/reductive conditions.[5][8] It is advisable to avoid prolonged exposure to high temperatures and very strong acids or bases during purification.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation on Silica Gel | Strong acid-base interaction between the basic compound and acidic silica. | 1. Modify the Mobile Phase: Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to your eluent (e.g., DCM/MeOH or EtOAc/Hexane). This "neutralizes" the acidic sites on the silica.[2][9] 2. Use an Alternative Stationary Phase: Employ an amine-functionalized silica column or a neutral stationary phase like alumina (basic or neutral grade).[2] |
| Compound Irreversibly Sticking to the Column | The compound is too polar for the selected normal-phase conditions, or it is degrading on the silica. | 1. Switch to Reversed-Phase Chromatography: This is often the best solution for polar, ionizable compounds.[9] Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) containing a buffer or modifier. 2. Test for Stability: Before running a column, spot the compound on a TLC plate, let it sit for an hour, then elute it to see if a degradation spot appears.[10] |
| Low Compound Recovery After Purification | The compound may be lost due to irreversible adsorption, degradation on the column, or insufficient extraction from an aqueous phase. | 1. Deactivate Silica Gel: If using silica, pre-treating it with the amine-modified mobile phase can help reduce active sites and improve recovery.[9] 2. Optimize pH for Extractions: When performing a liquid-liquid extraction, ensure the aqueous phase is sufficiently basic (pH > 8) to deprotonate the compound and drive it into the organic layer. Conversely, to extract it into the aqueous phase, use a dilute acid (e.g., 1M HCl) to fully protonate it.[3] |
| Difficulty Separating from a Polar Impurity | The impurity has a polarity very similar to the target compound. | 1. Optimize Gradient Elution: Use a very shallow gradient in either normal-phase or reversed-phase chromatography to maximize resolution. 2. Change Chromatography Mode: If normal-phase fails, try reversed-phase, as the elution order and selectivity may change significantly. Using a polar-embedded phase column can be effective for separating polar molecules.[11] 3. Consider Recrystallization: If the crude material is of sufficient purity (>90%), recrystallization from a suitable solvent system could be an effective final purification step. |
| Compound is Not Soluble for Loading onto the Column | The crude material does not dissolve well in the initial, non-polar mobile phase for normal-phase chromatography. | 1. Use a Stronger Loading Solvent: Dissolve the compound in a minimal amount of a stronger solvent (like DCM or a small amount of methanol) and adsorb it onto a small amount of silica gel or celite. Dry this mixture under vacuum to create a powder ("dry loading"), which can then be loaded onto the column.[10] This prevents the strong solvent from disrupting the initial separation at the top of the column. |
Quantitative Data Summary
The following table summarizes key physicochemical properties relevant to the purification of this compound and related structures.
| Parameter | Value / Range | Significance for Purification | Reference |
| Molecular Weight | 161.16 g/mol | Affects diffusion and behavior in size-exclusion chromatography. | [12] |
| pKa (Pyridine conjugate acid) | ~5.2 - 6.0 | Indicates strong basicity, leading to interactions with acidic media. Dictates the pH needed for protonation/deprotonation during extractions. | [1] |
| pKa (Oxazole conjugate acid) | ~0.8 | Indicates very weak basicity; less likely to interact with silica compared to the pyridine and amine groups. | [4] |
| XLogP3 | 1.2 | Suggests moderate lipophilicity. The compound is not extremely polar but the basic groups dominate its chromatographic behavior. | [12] |
Experimental Protocols
Protocol 1: Modified Flash Column Chromatography (Normal-Phase)
This protocol is designed to mitigate the issues caused by the basicity of the target compound on a standard silica gel column.
-
Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm). Alternatively, for difficult separations, consider using an amine-functionalized silica column.[2]
-
Mobile Phase Preparation:
-
Select a primary solvent system based on TLC analysis (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).
-
To this solvent system, add 0.5% v/v triethylamine (TEA) or 0.5% v/v ammonium hydroxide.[9] For example, for a 95:5 DCM/MeOH system, prepare 1 L by mixing 945 mL DCM, 50 mL MeOH, and 5 mL TEA.
-
-
Column Packing and Equilibration:
-
Pack the column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., Hexanes or DCM).
-
Equilibrate the packed column with at least 3-5 column volumes of the initial mobile phase mixture (containing the basic modifier) until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or DCM.
-
For better results, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel (~1-2x the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase composition.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
-
Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
-
Protocol 2: Reversed-Phase Flash Chromatography
This method is often more suitable for polar basic compounds.
-
Stationary Phase Selection: C18-functionalized silica gel.
-
Mobile Phase Preparation:
-
Solvent A: Water with a pH modifier.
-
Solvent B: Acetonitrile or Methanol.
-
To improve peak shape and retention for a basic amine, it is recommended to use a mobile phase with a pH that is two units above the pKa of the amine.[9] A common choice is to add 0.1% ammonium hydroxide or triethylamine to both Solvent A and Solvent B to maintain a basic pH.
-
-
Column Equilibration: Equilibrate the C18 column with at least 5 column volumes of the initial mobile phase mixture (e.g., 95% Water / 5% Acetonitrile with 0.1% TEA).
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., Methanol, DMSO, or the mobile phase itself) and inject it onto the column.
-
Elution and Fraction Collection: Run a gradient from high aqueous content to high organic content (e.g., 5% to 100% Acetonitrile). Collect and analyze fractions.
Visualized Workflows
The following diagrams illustrate key workflows for purification and troubleshooting.
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. helixchrom.com [helixchrom.com]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 12. N-pyridin-4-yl-1,2-oxazol-5-amine | C8H7N3O | CID 91270764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Isoxazole Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing isoxazole ring formation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during isoxazole synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in isoxazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low isoxazole yield.
A common reason for low yields is the instability of the nitrile oxide intermediate in [3+2] cycloaddition reactions. Ensure it is generated in situ under appropriate conditions. For the condensation reaction, the pH of the reaction medium is crucial; it should typically be mildly acidic to facilitate the reaction without causing degradation.[1]
Issue 2: Poor Regioselectivity in [3+2] Cycloaddition Reactions
Question: I am obtaining a mixture of regioisomers in my [3+2] cycloaddition reaction. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a common challenge. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a significant role.
Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity.
Generally, the reaction is controlled by the frontier molecular orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the regiochemical outcome. To favor a specific regioisomer, consider the following:
-
Modify Substituents: Introducing electron-withdrawing or electron-donating groups on either the nitrile oxide or the alkyne can alter the orbital energies and steer the reaction towards a single isomer.
-
Use of Catalysts: Copper(I)-catalyzed reactions often provide high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[2]
-
Solvent Choice: The polarity of the solvent can influence the transition state and, consequently, the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., DMF).
Issue 3: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer: Side product formation is a common issue that can complicate purification and reduce the yield of the desired isoxazole.
Common Side Products and Their Mitigation
| Synthetic Route | Common Side Product(s) | Cause | Mitigation Strategy |
| [3+2] Cycloaddition | Furoxan (1,2,5-oxadiazole-2-oxide) | Dimerization of the nitrile oxide intermediate. | Generate the nitrile oxide slowly and in the presence of the alkyne. Use a high concentration of the alkyne. |
| Oxime starting material | Incomplete conversion to the nitrile oxide. | Ensure complete conversion by using an appropriate oxidizing agent or chlorinating agent. | |
| Hydroxylamine + 1,3-Dicarbonyl | Isomeric isoxazoles | Reaction with unsymmetrical 1,3-dicarbonyls. | The more electrophilic carbonyl group will preferentially react with the hydroxylamine nitrogen. Adjusting the pH can sometimes influence the selectivity.[1] |
| Incomplete cyclization products | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure proper pH for cyclization. |
Frequently Asked Questions (FAQs)
Q1: What are the two main synthetic routes to the isoxazole ring?
A1: The two most common methods for synthesizing the isoxazole ring are:
-
The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne.[3]
-
The condensation reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[4]
Q2: How do I choose the best solvent for my isoxazole synthesis?
A2: The optimal solvent depends on the specific reaction. For [3+2] cycloadditions, solvents like toluene, THF, and DMF are often used. For condensations with hydroxylamine, protic solvents like ethanol or aqueous mixtures are common. It is advisable to perform small-scale solvent screening to determine the best option for your specific substrates. As seen in Table 2, solvent choice can significantly impact reaction yield.
Q3: What is the role of a base in the in situ generation of nitrile oxides?
A3: In the common method of generating nitrile oxides from hydroximoyl chlorides, a base such as triethylamine (Et3N) is used to dehydrohalogenate the precursor, forming the reactive nitrile oxide intermediate.
Q4: Can I use microwave irradiation to accelerate my reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for isoxazole formation, often leading to shorter reaction times and improved yields compared to conventional heating.[5]
Q5: How can I purify my isoxazole product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Recrystallization can also be an effective method for obtaining highly pure crystalline products. In some cases, simple filtration and washing may be sufficient if the product precipitates from the reaction mixture.[6]
Data Presentation
Table 1: Effect of Temperature on Isoxazole Yield
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde, Phenylacetylene, Hydroxylamine | ChCl:urea | 50 | 4 | 75 | [7] |
| 2 | 1,3-Diketone, Hydroxylamine HCl | Pyridine | Reflux | 10-34 | 55-70 | [5] |
| 3 | Aldehyde, Ethyl Acetoacetate, Hydroxylamine | EtOH:H₂O | 80 | 2 | 85 | [8] |
| 4 | α-acetylenic γ-hydroxyaldehydes, Hydroxylamine | Microwave | 100 | 0.17 | 65-85 | [9] |
Table 2: Effect of Solvent on Isoxazole Yield
| Entry | Reactants | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Aldehyde, Ethyl Acetoacetate, Hydroxylamine | Hexamine | EtOH:H₂O (1:1) | 92 | [8] |
| 2 | Aldehyde, Ethyl Acetoacetate, Hydroxylamine | Hexamine | Acetonitrile | 75 | [8] |
| 3 | Aldehyde, Ethyl Acetoacetate, Hydroxylamine | Hexamine | Methanol | 80 | [8] |
| 4 | Oxime, Propargyl alcohol | None | ChCl:glycerol | 85 | [10] |
| 5 | Oxime, Propargyl alcohol | None | Ethylene glycol | 48 | [10] |
Table 3: Effect of Catalyst on Isoxazole Yield
| Entry | Reactants | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Aldehyde, Ethyl Acetoacetate, Hydroxylamine | Hexamine | EtOH:H₂O | 92 | [8] |
| 2 | Aldehyde, Ethyl Acetoacetate, Hydroxylamine | Guanidine HCl | H₂O | 88 | [8] |
| 3 | Alkyne, Nitrile Oxide | Cu(I) | Toluene | High | [2] |
| 4 | α,β-acetylenic oximes | AuCl₃ | DCE | >90 | [11] |
Experimental Protocols
Protocol 1: [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne
This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles.
Reaction Scheme:
Caption: [3+2] Cycloaddition for isoxazole synthesis.
Materials:
-
Aldoxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Alkyne (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve the aldoxime in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add NCS to the solution and stir at room temperature until the aldoxime is consumed (monitor by TLC). This forms the hydroximoyl chloride.
-
Add the alkyne to the reaction mixture.
-
Slowly add triethylamine dropwise to the mixture at 0 °C. The slow addition helps to minimize the dimerization of the nitrile oxide.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Condensation of a 1,3-Diketone with Hydroxylamine
This protocol provides a general method for synthesizing isoxazoles from 1,3-dicarbonyl compounds.
Reaction Scheme:
Caption: Condensation reaction for isoxazole synthesis.
Materials:
-
1,3-Diketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Base (e.g., Sodium acetate or Pyridine)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve the 1,3-diketone and hydroxylamine hydrochloride in ethanol in a round-bottom flask.
-
Add the base to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Solved 3. Condensation reactions Isoxazoles are common | Chegg.com [chegg.com]
- 2. eresearchco.com [eresearchco.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. youtube.com [youtube.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
troubleshooting 3-(Pyridin-4-yl)-1,2-oxazol-5-amine stability and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. The information is designed to help address common stability and storage issues encountered during experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the handling, storage, and use of this compound.
Storage and Handling
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q2: I left my sample of this compound on the benchtop at room temperature for a few days. Is it still usable?
A2: While short-term exposure to ambient conditions may not lead to significant degradation, it is not ideal. The stability of the compound can be affected by factors such as temperature, humidity, and light. We recommend performing a purity check (e.g., by HPLC) to assess the integrity of the compound before use. For critical experiments, it is always best to use a freshly opened or properly stored sample.
Q3: I've noticed the color of my solid this compound sample has changed from off-white to a yellowish or brownish tint. What could be the cause?
A3: A change in color often indicates degradation. This could be due to oxidation, exposure to light (photodegradation), or reaction with impurities. It is highly recommended to re-analyze the sample for purity and impurity profiling before proceeding with any experiments.
Solution Stability and Preparation
Q4: My this compound solution turned cloudy or precipitated upon storage. What should I do?
A4: Cloudiness or precipitation can be due to several factors, including poor solubility of the compound in the chosen solvent, temperature fluctuations affecting solubility, or degradation leading to the formation of insoluble products. First, ensure you are using an appropriate solvent and that the concentration is not above its solubility limit. If solubility is a known issue, gentle warming or sonication may help redissolve the compound. If degradation is suspected, the solution should be discarded and a fresh one prepared. It is always recommended to prepare solutions fresh for optimal results.
Q5: I need to prepare a stock solution of this compound. What is the best solvent to use for long-term stability?
A5: The choice of solvent can significantly impact the stability of the compound in solution. Aprotic solvents like DMSO or DMF are generally preferred for stock solutions. However, the long-term stability in any solvent should be experimentally verified. It is advisable to prepare smaller, single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles and potential degradation.
Q6: I am observing unexpected or inconsistent results in my biological assays. Could the stability of this compound be a factor?
A6: Yes, inconsistent results can be a sign of compound degradation. The active concentration of your compound may be decreasing over time, or degradation products could be interfering with your assay. To troubleshoot this, prepare fresh solutions of the compound for each experiment and compare the results with those obtained using a previously prepared solution. If inconsistencies persist, a full stability assessment of the compound under your specific experimental conditions is recommended.
Degradation and Impurities
Q7: What are the likely degradation pathways for this compound?
A7: Based on its chemical structure, this compound is potentially susceptible to hydrolysis, oxidation, and photolysis. The isoxazole ring can be particularly prone to cleavage under basic conditions, a reaction that can be accelerated by heat.[1] The 4-aminopyridine moiety may be more susceptible to degradation under acidic conditions.[2][3]
Q8: I have identified an impurity in my sample with a different mass-to-charge ratio in my mass spectrometry analysis. What could it be?
A8: Without further analytical data, it is difficult to definitively identify the impurity. However, potential degradation products could arise from the cleavage of the isoxazole ring, leading to the formation of a cyano-containing intermediate. Oxidation of the pyridine ring or the amino group is also a possibility. We recommend further structural elucidation using techniques like NMR and high-resolution mass spectrometry.
Data on Compound Stability
The following tables summarize potential stability data for this compound under various stress conditions. Please note that this data is illustrative and should be confirmed by experimental studies.
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Conditions | Observation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate degradation | Degradation products of the pyridine moiety |
| Basic Hydrolysis | 0.1 M NaOH, 40°C, 8h | Significant degradation | Isoxazole ring-opened products |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Minor degradation | N-oxides of the pyridine ring |
| Thermal Degradation | 80°C, 48h (solid) | Minor degradation | Unspecified thermal degradants |
| Photodegradation | UV light (254 nm), 24h (solid) | Moderate degradation | Photolytic rearrangement products |
Table 2: pH-Dependent Stability in Aqueous Solution at 37°C (Illustrative Data)
| pH | Half-life (t½) | Comments |
| 4.0 | > 48 hours | Relatively stable in acidic conditions. |
| 7.4 | ~ 24 hours | Moderate stability at physiological pH. |
| 9.0 | ~ 6 hours | Increased degradation in basic conditions, likely due to isoxazole ring opening.[1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. After the incubation period, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute for analysis.
-
Photodegradation: Expose a thin layer of the solid compound to a UV lamp (254 nm) for 24 hours. Also, expose a solution of the compound (e.g., in methanol) to the same light source. Prepare samples for analysis by dissolving the solid or diluting the solution.
-
Analysis: Analyze all stressed samples, along with a control sample (un-stressed), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a starting point for an HPLC method to assess the purity of this compound and its degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
The following diagrams illustrate the chemical structure, a hypothetical degradation pathway, and a troubleshooting workflow.
Caption: Chemical structure of this compound.
Caption: Potential degradation pathways under different stress conditions.
Caption: A logical workflow for troubleshooting stability-related issues.
References
Technical Support Center: Overcoming Solubility Challenges with Pyridinyl Isoxazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues commonly encountered with pyridinyl isoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) offer insights into proven strategies for enhancing the aqueous solubility of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridinyl isoxazole derivative shows poor aqueous solubility. What are the initial steps I should take?
A1: Initially, it is crucial to accurately determine the thermodynamic solubility of your compound. Subsequently, a range of formulation strategies can be explored. Simple approaches include evaluating the effect of pH and considering the use of co-solvents. For more significant enhancements, techniques such as salt formation, co-crystallization, and complexation with cyclodextrins are often effective.
Q2: How does the pyridine moiety in my compound influence the choice of solubility enhancement technique?
A2: The basic nature of the pyridine ring makes it an excellent candidate for salt formation with pharmaceutically acceptable acids. This is often a highly effective and straightforward method to significantly improve aqueous solubility. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in forming stable co-crystals with suitable co-formers.[1]
Q3: What are co-crystals, and how can they improve the solubility of my pyridinyl isoxazole derivative?
A3: Co-crystals are multi-component solids where the active pharmaceutical ingredient (API) and a co-former are held together in a crystal lattice by non-covalent interactions, most commonly hydrogen bonding.[1] By selecting an appropriate co-former that is highly soluble, the resulting co-crystal can exhibit significantly improved solubility and dissolution rates compared to the API alone. The pyridine group in your derivative is a strong hydrogen bond acceptor, making it suitable for forming co-crystals with carboxylic acids and other acidic co-formers.[1]
Q4: When should I consider using cyclodextrins?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic inner cavity, forming inclusion complexes.[2] This encapsulation effectively shields the hydrophobic regions of the drug from the aqueous environment, thereby increasing its apparent solubility. This technique is particularly useful for neutral or non-ionizable pyridinyl isoxazole derivatives where salt formation is not an option.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in vitro assays.
Possible Cause: The compound has low kinetic and thermodynamic solubility in the assay buffer.
Troubleshooting Steps:
-
pH Adjustment: If your pyridinyl isoxazole derivative has an ionizable center (e.g., the pyridine nitrogen), adjusting the pH of the buffer to favor the ionized form can significantly increase solubility.
-
Co-solvent Addition: The addition of a small percentage (typically 1-10%) of a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), to the aqueous buffer can help maintain the compound in solution.
-
Formulation with Cyclodextrins: For compounds that are particularly challenging, pre-formulating with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance solubility for in vitro testing.
Issue 2: Poor oral bioavailability observed in preclinical animal studies despite good in vitro activity.
Possible Cause: Low aqueous solubility is limiting the dissolution and absorption of the compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Salt Formation: This is often the most effective first-line approach for basic compounds like pyridinyl isoxazoles. Forming a salt can dramatically increase the dissolution rate and, consequently, oral absorption.
-
Co-crystallization: If salt formation is not feasible or does not provide the desired improvement, co-crystallization with a highly soluble and pharmaceutically acceptable co-former is a viable alternative.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level to create an amorphous solid dispersion can lead to a supersaturated state upon dissolution, which can enhance absorption.
Experimental Protocols
Protocol 1: Salt Formation of a Pyridinyl Isoxazole Derivative
Objective: To prepare a salt of a pyridinyl isoxazole derivative to improve its aqueous solubility.
Materials:
-
Pyridinyl isoxazole derivative (API)
-
Pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid)
-
Appropriate solvent (e.g., ethanol, isopropanol, acetone)
-
Anti-solvent (e.g., diethyl ether, heptane)
Methodology:
-
Dissolve the pyridinyl isoxazole derivative (1 equivalent) in a minimal amount of the chosen solvent.
-
In a separate vessel, dissolve the selected acid (1 to 1.1 equivalents) in the same solvent.
-
Slowly add the acid solution to the API solution while stirring.
-
Continue stirring at room temperature for a specified period (e.g., 1-24 hours) to allow for salt formation. The salt may precipitate directly from the solution.
-
If no precipitate forms, slowly add an anti-solvent until turbidity is observed, then allow the solution to stand for crystallization.
-
Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterize the salt form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm its formation and assess its solid-state properties.
-
Determine the aqueous solubility of the salt and compare it to the free base.
Protocol 2: Co-crystallization of a Pyridinyl Isoxazole Derivative
Objective: To prepare a co-crystal of a pyridinyl isoxazole derivative with a suitable co-former to enhance solubility.
Materials:
-
Pyridinyl isoxazole derivative (API)
-
Co-former (e.g., succinic acid, benzoic acid, nicotinamide)
-
Solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate)
Methodology (Solvent Evaporation Method): [1]
-
Select a suitable co-former based on hydrogen bonding propensity with the pyridine and isoxazole moieties.
-
Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the API and the co-former in a common solvent with gentle heating if necessary.
-
Allow the solvent to evaporate slowly at room temperature.
-
Collect the resulting crystals.
-
Characterize the solid form using XRPD, DSC, TGA, and single-crystal X-ray diffraction (if suitable crystals are obtained) to confirm co-crystal formation.
-
Measure the aqueous solubility and dissolution rate of the co-crystal and compare them to the API.
Protocol 3: Cyclodextrin Inclusion Complexation
Objective: To prepare an inclusion complex of a pyridinyl isoxazole derivative with a cyclodextrin to improve aqueous solubility.
Materials:
-
Pyridinyl isoxazole derivative (API)
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin)
-
Deionized water
Methodology (Co-precipitation Method):
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Dissolve the pyridinyl isoxazole derivative in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).
-
Slowly add the API solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Continue stirring for an extended period (e.g., 24-48 hours) at room temperature to allow for complex formation.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize (freeze-dry) the resulting aqueous solution to obtain the solid inclusion complex.
-
Characterize the complex using techniques such as DSC, TGA, XRPD, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm inclusion.
-
Determine the apparent solubility of the complex in water.
Data Presentation
Table 1: Solubility Enhancement of a Hypothetical Pyridinyl Isoxazole Derivative (PID-X)
| Formulation Approach | Solubility (mg/mL) | Fold Increase |
| Free Base (in water) | 0.005 | 1 |
| HCl Salt | 0.5 | 100 |
| Succinic Acid Co-crystal | 0.1 | 20 |
| HP-β-CD Complex (1:1) | 0.2 | 40 |
Visualization of Relevant Signaling Pathways
Many pyridinyl isoxazole derivatives are developed as kinase inhibitors for oncology and inflammatory diseases. Understanding the signaling pathways they target is crucial for experimental design.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a pyridinyl isoxazole derivative.
References
Technical Support Center: Regioselectivity Control in Substituted Isoxazole Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of substituted isoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of substituted isoxazoles.
Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
A1: The formation of regioisomeric mixtures is a common challenge in [3+2] cycloaddition reactions between nitrile oxides and alkynes or alkenes.[1] Several factors can be adjusted to control the outcome:
-
Substrate Electronic Properties: The electronic nature of the substituents on both the nitrile oxide and the dipolarophile (alkyne/alkene) is a primary determinant of regioselectivity. A common approach is to use terminal alkynes, which often favor the formation of 3,5-disubstituted isoxazoles.
-
Steric Hindrance: Bulky substituents on either reactant can sterically direct the cycloaddition to favor one regioisomer over the other.
-
Dipolarophile Choice: The choice of the dipolarophile is critical. Using vinyl derivatives with a good leaving group (e.g., bromine or a dialkylamino group) can direct the regioselectivity. For instance, diethyl-1-bromovinyl phosphonate was designed to specifically yield 3,5-disubstituted isoxazoles.[2][3]
-
Catalysis: Copper(I)-catalyzed cycloadditions often provide excellent regioselectivity for 3,5-disubstituted isoxazoles from terminal acetylenes.[4][5] Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is also a powerful method for selectively synthesizing 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.[5]
-
Reaction Conditions: While solvent effects can be variable, temperature and pH have been identified as key factors in determining regioselectivity for certain classes, such as amino-isoxazoles.[5]
Q2: The Claisen isoxazole synthesis (condensation of a 1,3-dicarbonyl with hydroxylamine) is giving me poor selectivity. What are the alternatives?
A2: The classic Claisen condensation is known to suffer from poor regioselectivity and harsh reaction conditions.[1][6] A significant improvement is the use of β-enamino diketones as precursors. The regiochemical outcome can be effectively controlled by systematically varying the reaction conditions:[1][6]
-
Solvent: The choice of solvent can significantly influence which carbonyl group of the precursor reacts preferentially.
-
Lewis Acids: The addition of a Lewis acid, such as Boron Trifluoride (BF₃), can act as a carbonyl activator and direct the cyclocondensation, leading to high regioselectivity.[1][6]
-
Bases: The use of a base like pyridine can also control the reaction's regiochemistry.[1][6]
-
Substrate Structure: Modifying the structure of the β-enamino diketone precursor itself is a direct way to influence the regioselectivity of the cyclization.[1][6]
Q3: How can I selectively synthesize 3,5-disubstituted isoxazoles?
A3: Several highly regioselective methods exist for this substitution pattern:
-
One-Pot Reaction: A highly efficient one-pot synthesis from α,β-unsaturated aldehydes or ketones reacting with N-hydroxyl-4-toluenesulfonamide provides 3,5-disubstituted isoxazoles with high regioselectivity under mild conditions.[5][7]
-
Copper-Catalyzed Cycloaddition: The copper(I)-catalyzed reaction between terminal alkynes and in situ generated nitrile oxides is a reliable method for obtaining 3,5-disubstituted isoxazoles.[4][5]
-
Ultrasound Irradiation: An environmentally benign procedure for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound radiation without a catalyst has been reported, offering high yields and shorter reaction times.[4]
Q4: Does using microwave irradiation affect the regioselectivity of my reaction?
A4: Generally, no. Microwave irradiation is known to greatly accelerate these reactions compared to conventional heating, but it typically does not alter the regioselectivity.[8] This makes it a useful tool for speeding up synthesis without compromising the isomeric purity of the product.
Q5: I am observing dimerization of my nitrile oxide intermediate, leading to low yields. How can this be prevented?
A5: Nitrile oxides are unstable and prone to dimerization.[9][10] This side reaction can be minimized by generating the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the cycloaddition reaction is faster than the dimerization. Methods involving the slow addition of the nitrile oxide precursor or using conditions that favor rapid cycloaddition (e.g., catalysis) can significantly improve the yield of the desired isoxazole.
Troubleshooting Workflow
If you are facing issues with regioselectivity, the following workflow can help diagnose and solve the problem.
Data on Regioselectivity Control
The following table summarizes experimental data on how reaction conditions can be tuned to control the regiochemical outcome in the synthesis of isoxazoles from β-enamino diketones.
Table 1: Effect of Reaction Conditions on Regioselectivity in the Cyclocondensation of a β-Enamino Diketone with Hydroxylamine [1][6]
| Entry | Solvent | Additive (Equivalents) | Regioisomer Ratio (4a:5a) | Combined Yield (%) |
| 1 | MeCN | BF₃·OEt₂ (0.5) | 65:35 | 75 |
| 2 | MeCN | BF₃·OEt₂ (1.0) | 70:30 | 78 |
| 3 | MeCN | BF₃·OEt₂ (2.0) | 80:20 | 70 |
| 4 | MeCN | BF₃·OEt₂ (2.0) + Pyridine (1.4) | 90:10 | 79 |
| 5 | CH₂Cl₂ | BF₃·OEt₂ (2.0) + Pyridine (1.4) | 82:18 | 72 |
| 6 | EtOH | None | 20:80 | 65 |
| 7 | MeCN | Pyridine (1.4) | 30:70 | 70 |
Data adapted from a study on the cyclocondensation of (Z)-4-(phenylamino)-1-phenylpent-3-ene-1,2-dione with hydroxylamine hydrochloride. "4a" and "5a" represent the two possible regioisomers.
Key Experimental Protocols
Here we provide detailed methodologies for key reactions where regioselectivity is a critical parameter.
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Lewis Acid Catalysis[1][6]
This protocol describes the synthesis of a 3,4-disubstituted isoxazole with high regioselectivity using a β-enamino diketone, hydroxylamine hydrochloride, and BF₃·OEt₂ as a Lewis acid catalyst.
-
Reactant Preparation: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (MeCN, 4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).
-
Catalyst Addition: Stir the mixture at room temperature and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole regioisomer.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles[5][7]
This protocol outlines a highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles from α,β-unsaturated ketones.
-
Reactant Mixture: In a round-bottom flask, dissolve the α,β-unsaturated ketone (0.20 mmol) and N-hydroxyl-4-toluenesulfonamide (0.80 mmol) in the chosen solvent (e.g., 2 mL of THF).
-
Base Addition: Add the base (e.g., 1.00 mmol of K₂CO₃) to the mixture.
-
Reaction Step 1 (Room Temp): Stir the reaction vigorously at room temperature for 10 hours. This step facilitates the conjugate addition and elimination of the tosyl moiety.
-
Reaction Step 2 (Heating): After the initial period, heat the reaction mixture to 60 °C and maintain for 4 hours to drive the cyclization and dehydration steps to completion.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the solvent. Purify the residue by flash chromatography to yield the pure 3,5-disubstituted isoxazole.
Visualizing Reaction Control
Understanding the factors that control regioselectivity is key to designing successful experiments.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ulusofona.pt [research.ulusofona.pt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the inherent properties of the substrate:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented issue with nitrogen-containing heterocycles.
-
Substrate Reactivity: The 5-amino-1,2-oxazole moiety is an electron-rich system, which can influence the oxidative addition step and other elementary steps in the catalytic cycle.
-
Competing Reactions: The presence of the free amine group can lead to side reactions, such as N-arylation, if not properly managed. For Suzuki-Miyaura and Sonogashira reactions, the primary amine is generally well-tolerated.
Q2: Which type of cross-coupling reaction is most suitable for modifying the pyridine ring of this compound?
A2: The Suzuki-Miyaura coupling is a highly versatile and robust method for this purpose. It offers a wide range of commercially available boronic acids and esters, good functional group tolerance, and typically milder reaction conditions compared to other methods. The use of modern catalyst systems with bulky, electron-rich phosphine ligands can effectively mitigate catalyst inhibition by the pyridine nitrogen.[1]
Q3: Can I perform a Buchwald-Hartwig amination on an aryl halide using this compound as the amine source?
A3: Yes, this is a feasible transformation. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[2] However, careful selection of the catalyst system is crucial. Given that both the pyridine and the amino-oxazole moieties can interact with the palladium catalyst, using a highly active and sterically hindered ligand is recommended to promote the desired C-N bond formation and prevent catalyst deactivation.
Q4: Are there any specific safety precautions I should take when running these reactions?
A4: Standard laboratory safety practices should always be followed. Specifically for cross-coupling reactions:
-
Inert Atmosphere: Many palladium catalysts and phosphine ligands are air-sensitive. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used (e.g., toluene, dioxane).
-
Reagent Toxicity: Phosphine ligands and some palladium precursors can be toxic. Handle them with appropriate personal protective equipment.
-
Pressure Build-up: When heating sealed reaction vessels, especially with microwave irradiation, ensure proper pressure monitoring and relief mechanisms are in place.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition | Switch to a more robust ligand such as XPhos, SPhos, or RuPhos. These bulky, electron-rich ligands can prevent the pyridine nitrogen from strongly coordinating to the palladium center.[1] |
| Inefficient Catalyst Activation | Use a palladium precatalyst (e.g., a G3-palladacycle) to ensure efficient generation of the active Pd(0) species. |
| Incorrect Base | The choice of base is critical. For pyridine-containing substrates, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Screen different bases to find the optimal one for your specific system. |
| Poor Reagent Quality | Ensure the purity of your aryl halide and boronic acid. Impurities can poison the catalyst.[3] |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. Oxygen can deactivate the palladium catalyst.[3] |
Issue 2: Side Product Formation in a Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Homocoupling of Aryl Halide | Lower the reaction temperature and/or catalyst loading. Ensure a high purity of the starting materials. |
| Dehalogenation of Aryl Halide | This can occur via β-hydride elimination from the palladium-amide intermediate. Using a bulkier phosphine ligand can disfavor this side reaction. |
| N-Arylation at the Pyridine Nitrogen | This is generally less favorable than N-arylation of the primary amine but can occur under harsh conditions. Milder reaction conditions (lower temperature, weaker base) may help. |
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine with 2-Methoxyphenylboronic Acid
This table provides representative data for a structurally related substrate to guide catalyst selection.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 100 | 25 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 92 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 65 |
| 5 | XPhos-G3 | - | K₃PO₄ | THF | 80 | 99 |
Data adapted from studies on related aminopyridine substrates to illustrate trends in catalyst performance.[1]
Table 2: Base and Solvent Optimization for Buchwald-Hartwig Amination of an Aryl Bromide with a Heterocyclic Amine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | DBU (2) | Toluene | 110 | 65 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | KOt-Bu (2) | Toluene | 110 | 95 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (2) | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 78 |
| 5 | Pd₂(dba)₃ (1) | BINAP (3) | KOt-Bu (2) | Toluene | 110 | 55 |
This table presents a typical optimization workflow for the Buchwald-Hartwig amination, highlighting the significant impact of the base and ligand choice.[4]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound boronic acid or ester (1.2 mmol), palladium precatalyst (e.g., XPhos-G3, 1-2 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium precatalyst (e.g., RuPhos-G3, 1-2 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 mmol) to a vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF, 0.1-0.2 M).
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for selecting a catalyst system for cross-coupling reactions.
References
analytical methods for detecting impurities in 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Technical Support Center: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling of this compound?
A1: The most widely used and effective techniques for impurity profiling of pharmaceutical substances like this compound are chromatographic methods.[1][2] High-Performance Liquid Chromatography (HPLC) is considered the gold standard due to its high sensitivity and resolving power for separating trace impurities.[1] Other key techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown impurities.[3]
-
Gas Chromatography (GC) and GC-MS: Used for analyzing volatile and semi-volatile impurities, such as residual solvents.[3][4]
-
High-Performance Thin-Layer Chromatography (HPTLC): A valuable tool for preliminary screening and stability testing.[3][5]
These methods can be used orthogonally to ensure comprehensive detection of all potential impurities.[1]
Q2: What types of impurities should I expect to find?
A2: Impurities can originate from various sources during the synthesis, purification, and storage of the active pharmaceutical ingredient (API). For this compound, potential impurities include:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis process.
-
By-products: Formed from side reactions during synthesis.
-
Degradation Products: Formed due to exposure to stress conditions like acid, base, light, heat, or oxidation.[6]
-
Residual Solvents: Solvents used during manufacturing that are not completely removed.
Forced degradation studies are crucial for identifying potential degradation products and establishing degradation pathways.[6]
Q3: Where can I find a starting point for developing an HPLC method?
A3: A reverse-phase HPLC (RP-HPLC) method is a common and effective starting point for analyzing polar heterocyclic compounds. Below is a general-purpose method that can be optimized for your specific needs.
Table 1: Recommended Starting RP-HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)[2][5] |
| Mobile Phase | A: AcetonitrileB: Phosphate or Acetate Buffer (pH 2.5-7.0)[5][7] |
| Gradient | Start with a low percentage of A (e.g., 10%), ramp up to a high percentage (e.g., 90%) |
| Flow Rate | 0.7 - 1.2 mL/min[5] |
| Detection | UV-Vis Detector (scan for optimal wavelength, e.g., 220-280 nm)[5][8] |
| Column Temp. | 25-40 °C |
| Injection Vol. | 10-50 µL[5] |
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in my HPLC chromatogram.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of this compound and its impurities is pH-dependent.
-
Solution: Adjust the pH of the aqueous mobile phase. For amine-containing compounds, a slightly acidic pH (e.g., 2.5-4.5) often improves peak shape.
-
-
Wrong Column Chemistry: The stationary phase may not be providing adequate retention or selectivity.
-
Solution: Try a different column chemistry. If using a C18 column, consider a C8 or a phenyl-hexyl column for alternative selectivity.
-
-
Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
Issue 2: An unknown peak has appeared in my stability study sample.
Logical Workflow for Identification:
The appearance of a new peak indicates the formation of a degradation product. The following workflow can be used for identification and characterization.
Caption: Workflow for the identification of a new impurity.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of the molecule and develop stability-indicating analytical methods.[6] It is recommended to aim for 5-20% degradation of the drug substance.[6]
Objective: To generate likely degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Stress Conditions: Expose the API solution to the following conditions in parallel. A control sample (unstressed) should be analyzed alongside.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid API in an oven at a temperature below its melting point (e.g., 105°C). Also, heat a solution of the API.
-
Photolytic Degradation: Expose the API solution and solid material to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the target concentration. Analyze by a suitable HPLC method.
-
Peak Purity: Assess the peak purity of the parent drug to ensure the analytical method is stability-indicating.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: General LC-MS Method for Impurity Identification
Objective: To obtain mass spectral data for the identification of unknown impurities.
Table 2: Typical LC-MS Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 1000 |
| Data Acquisition | Full Scan for parent mass; MS/MS or data-dependent acquisition for fragmentation |
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. biomedres.us [biomedres.us]
- 4. agilent.com [agilent.com]
- 5. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ptfarm.pl [ptfarm.pl]
managing reaction intermediates in multi-step synthesis of derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction intermediates during the multi-step synthesis of derivatives.
Troubleshooting Guides
Guide 1: Issues with Protecting Groups
Protecting groups are crucial for masking reactive functional groups, but their application can sometimes lead to unexpected outcomes. This guide addresses common problems associated with protecting groups.
Problem: Low yield during the protection step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase the equivalents of the protecting group reagent. - Add a catalyst if applicable (e.g., DMAP for silylation). - Increase reaction temperature or time. |
| Steric hindrance | - Switch to a less sterically bulky protecting group. - Use a more reactive protecting group reagent. |
| Degradation of starting material | - Use milder reaction conditions (e.g., lower temperature, non-nucleophilic base). - Ensure the starting material is pure and dry. |
Problem: Unexpected deprotection of the protecting group during a subsequent step.
| Possible Cause | Suggested Solution |
| Protecting group is labile to the reaction conditions | - Choose a more robust protecting group that is stable under the specific reaction conditions.[1][2] - Modify the reaction conditions to be milder (e.g., use a non-acidic or non-basic reagent if the protecting group is acid or base labile). |
| Trace impurities from a previous step | - Ensure rigorous purification of the protected intermediate before proceeding to the next step. |
Problem: Difficulty in removing the protecting group (deprotection).
| Possible Cause | Suggested Solution |
| Ineffective deprotection reagent | - Increase the concentration or equivalents of the deprotection reagent. - Switch to a more potent deprotection reagent. - Increase reaction temperature or time. |
| Steric hindrance around the protecting group | - Use a smaller deprotection reagent that can access the protected site. - Consider a protecting group that is cleaved under different, less sterically sensitive conditions. |
Guide 2: Unstable Intermediates and Side Reactions
The transient nature of many reaction intermediates can lead to the formation of unwanted side products. This guide provides strategies to mitigate these issues.
Problem: Low yield of the desired product due to suspected carbocation rearrangement.
| Possible Cause | Suggested Solution |
| Formation of a less stable carbocation that rearranges to a more stable one | - Choose a reaction pathway that avoids the formation of a carbocation intermediate if possible. - Use a solvent that can stabilize the desired carbocation and disfavor rearrangement. - Lowering the reaction temperature can sometimes suppress rearrangement reactions.[3] |
| Hydride or alkyl shift | - If a hydride or alkyl shift is unavoidable, consider a different synthetic route where the key bond formation does not rely on a carbocationic intermediate. |
Problem: Decomposition of a sensitive intermediate during workup or purification.
| Possible Cause | Suggested Solution |
| Exposure to air or moisture | - Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). - Use dry solvents and reagents. |
| Thermal instability | - Keep the reaction and workup temperatures as low as possible. - Use purification techniques that do not require heating, such as flash chromatography at low temperature. |
| Sensitivity to pH | - Use buffered aqueous solutions for extraction. - Neutralize the reaction mixture carefully before workup. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my synthesis?
A1: The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and easy to remove in high yield without affecting other functional groups.[4] Consider the orthogonality of protecting groups if multiple functional groups need protection; this means each group can be removed selectively without affecting the others.[1]
Q2: My reaction is not proceeding as expected, and I suspect a highly reactive, short-lived intermediate. How can I confirm its existence?
A2: Direct observation of highly reactive intermediates is challenging. However, their existence can be inferred through several methods:
-
Spectroscopic analysis: Low-temperature NMR or IR spectroscopy can sometimes allow for the direct observation and characterization of an unstable intermediate.[3][5]
-
Trapping experiments: Introducing a "trapping agent" that reacts specifically with the suspected intermediate to form a stable, characterizable product can provide strong evidence for its formation.[6][7][8]
-
Kinetic studies: Analyzing the reaction kinetics under different conditions can provide insights into the reaction mechanism and the involvement of intermediates.
Q3: What are the best practices for purifying an unstable intermediate?
A3: For unstable intermediates, purification should be conducted quickly and under mild conditions.
-
Flash column chromatography: This is a rapid purification method. For sensitive compounds, it can be performed under an inert atmosphere and at low temperatures.[9][10][11][12]
-
Crystallization: If the intermediate is a solid, crystallization can be an effective purification method that avoids harsh conditions.
-
Minimize handling: Whenever possible, it is best to use the crude intermediate directly in the next step to avoid degradation during purification. This is known as a "one-pot" or "telescoped" reaction sequence.[13]
Q4: I am observing multiple products in a reaction that should yield a single product. What could be the cause?
A4: The formation of multiple products can often be attributed to the behavior of reaction intermediates.
-
Carbocation rearrangements: As discussed in the troubleshooting guide, carbocations can rearrange to form more stable species, leading to a mixture of products.
-
Lack of stereoselectivity: Some reactions proceed through intermediates that are not stereochemically defined (e.g., planar carbocations), leading to a mixture of stereoisomers.
-
Side reactions: The intermediate may be participating in competing reaction pathways, leading to different products. Careful optimization of reaction conditions (temperature, solvent, concentration) can often favor the desired pathway.
Quantitative Data
Table 1: Relative Stability of Carbocations
The stability of carbocations significantly influences the course of many organic reactions, with more stable carbocations forming more readily. The following table provides a quantitative comparison of the stability of various carbocations relative to the ethyl cation.
| Cation | Relative Stability (kcal/mol) |
| CH₃⁺ | < 0 |
| CH₃CH₂⁺ | 0 |
| CH₃CH₂CH₂⁺ | 6 |
| (CH₃)₂CH⁺ | 22 |
| (CH₃)₃C⁺ | 40 |
Data sourced from gas-phase measurements and provide a fundamental understanding of carbocation stability.[14][15]
Table 2: Relative Stability of Silyl Ether Protecting Groups
Silyl ethers are common protecting groups for alcohols. Their stability to acidic and basic hydrolysis varies depending on the steric bulk of the substituents on the silicon atom.
| Silyl Ether Protecting Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| TMS (trimethylsilyl) | 1 | 1 |
| TES (triethylsilyl) | 64 | 10 - 100 |
| TBS/TBDMS (tert-butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (triisopropylsilyl) | 700,000 | ~100,000 |
| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |
This data highlights the significant impact of steric hindrance on the stability of silyl ether protecting groups, allowing for their selective removal.[2][16][17]
Experimental Protocols
Protocol 1: Boc Protection of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine starting material
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)
-
Base (optional, e.g., triethylamine (TEA), sodium hydroxide (NaOH))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for flash chromatography
Procedure:
-
Dissolve the amine starting material (1.0 eq) in the chosen solvent.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq).
-
If required, add a base (e.g., TEA, 1.2 eq). The reaction can often proceed without a base.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected amine.
Protocol 2: Purification of an Air-Sensitive Intermediate by Flash Chromatography under Inert Atmosphere
This protocol outlines a method for purifying a compound that is sensitive to air or moisture using flash chromatography under a nitrogen or argon atmosphere.
Materials:
-
Crude air-sensitive compound
-
Silica gel
-
Eluent (degassed)
-
Sand (acid-washed)
-
Glass column with a stopcock
-
Collection tubes
-
Nitrogen or Argon gas source with a regulator
-
Septa and needles
Procedure:
-
Prepare the column: Dry the glass column in an oven and allow it to cool under a stream of inert gas. Pack the column with silica gel as a slurry in the eluent.
-
Load the sample: Dissolve the crude air-sensitive compound in a minimal amount of degassed eluent and load it onto the column under a positive pressure of inert gas. Alternatively, for solid samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Run the column: Apply positive pressure from the inert gas source to the top of the column to control the flow rate.
-
Collect fractions: Collect the eluting fractions in clean, dry collection tubes. It is advisable to have the collection tubes under an inert atmosphere as well, for example by purging them with the inert gas.
-
Analyze fractions: Monitor the fractions by TLC to identify those containing the desired product.
-
Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure, ensuring to maintain an inert atmosphere if the final compound is also sensitive.
Protocol 3: Trapping and Characterization of a Reactive Intermediate by Low-Temperature NMR
This protocol provides a general workflow for generating a reactive intermediate at low temperature and characterizing it using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Precursor to the reactive intermediate
-
Deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈)
-
Reagent to generate the intermediate
-
NMR tube (e.g., J. Young tube for air-sensitive samples)
-
NMR spectrometer with variable temperature capabilities
-
Low-temperature apparatus for the NMR (e.g., liquid nitrogen dewar)
Procedure:
-
Sample Preparation:
-
Thoroughly dry the NMR tube.
-
In a glovebox or under an inert atmosphere, dissolve the precursor in the deuterated solvent inside the NMR tube. .
-
If the reagent for generating the intermediate is stable, it can be added at this stage. If it is highly reactive, it will be added at low temperature.
-
-
Cooling the Sample:
-
Generation of the Intermediate:
-
If the reagent was not added previously, it can be injected into the NMR tube at the low temperature using a pre-cooled syringe.
-
Alternatively, a photochemically generated intermediate can be formed by irradiating the sample with a suitable light source directly in the NMR probe.
-
-
NMR Analysis:
-
Acquire NMR spectra (e.g., ¹H, ¹³C) of the sample at the low temperature.
-
The spectra should show signals corresponding to the reactive intermediate, which can be used for its structural elucidation.
-
-
Warming and Monitoring:
-
Gradually warm the sample inside the NMR probe while acquiring spectra at different temperatures. This allows for the observation of the intermediate's decomposition or reaction to form subsequent products, providing kinetic and mechanistic information.
-
Visualizations
Caption: Workflow for the Boc protection of an amine.
Caption: Troubleshooting logic for protecting group issues.
Caption: Signaling pathway of carbocation rearrangement.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. ethz.ch [ethz.ch]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Mechanism Chemi [employees.csbsju.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Factors Influencing Carbocation Stability [mail.almerja.com]
- 15. byjus.com [byjus.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. hwpi.harvard.edu [hwpi.harvard.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
optimizing base and solvent for synthesis of isoxazole compounds
Welcome to the technical support center for the synthesis of isoxazole compounds. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoxazole ring?
A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide and the cyclocondensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][2][3][4] The 1,3-dipolar cycloaddition is highly favored for its efficiency and control over regioselectivity.[1][5]
Q2: How critical are the choices of base and solvent for my isoxazole synthesis?
A2: The selection of base and solvent is critical as it can significantly influence reaction yield, rate, regioselectivity, and the formation of side products.[2][6] For instance, in the reaction of β-enamino diketones with hydroxylamine hydrochloride, using acetonitrile (MeCN) as a solvent can favor one regioisomer, while ethanol (EtOH) at reflux can preferentially form another.[2][6] Similarly, the choice between an organic base like triethylamine (NEt3) or an inorganic base like sodium carbonate (Na2CO3) can determine the success or failure of the reaction, particularly in the in situ generation of nitrile oxides.[1]
Q3: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the potential causes?
A3: Low yields in 1,3-dipolar cycloaddition reactions for isoxazole synthesis can stem from several factors. A primary issue is the dimerization of the nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides), which is a common competing reaction.[1] Other potential causes include suboptimal base or solvent selection, incorrect stoichiometry of reactants, or reaction temperature.
Q4: I am observing the formation of two different regioisomers. How can I control the regioselectivity?
A4: Controlling regioselectivity is a common challenge, especially in syntheses using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes. The regiochemical outcome is highly dependent on the reaction conditions.[2][6] Key factors to adjust include:
-
Solvent: Polar protic solvents like ethanol may favor one isomer, while polar aprotic solvents like acetonitrile may favor another.[2][6]
-
Base: The presence and type of base can influence the reaction pathway. For example, using pyridine in acetonitrile can enhance the formation of a specific regioisomer.[2][6]
-
Temperature: Adjusting the reaction temperature can alter the selectivity of the reaction.[2]
-
Catalyst/Additive: The use of a Lewis acid, such as BF3·OEt2, can also direct the regioselectivity of the cyclocondensation.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of isoxazole compounds.
Caption: Troubleshooting Decision Tree for Isoxazole Synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inefficient in situ generation of nitrile oxide from hydroxymoyl chloride. | The choice of base is crucial. Triethylamine (NEt3) can sometimes be ineffective, while inorganic bases like Na2CO3 or K2CO3 provide better results.[1] Ensure you are using sufficient equivalents of the base. |
| Nitrile oxide dimerization into furoxan. | This is a common side reaction.[1] Try adding the hydroximoyl chloride or aldoxime slowly to the reaction mixture to keep the instantaneous concentration of the nitrile oxide low. | |
| Poor choice of solvent. | The solvent can dramatically affect the reaction outcome. For cyclocondensation reactions, switching between ethanol and acetonitrile can significantly impact yield and regioselectivity.[2][6] For some 1,3-dipolar cycloadditions, solvent-free conditions, such as ball-milling, can provide excellent yields.[1] | |
| Formation of Regioisomeric Mixture | Reaction conditions favor multiple pathways. | Systematically vary the solvent and temperature. For example, in the synthesis from β-enamino diketones, acetonitrile with pyridine at room temperature favors one regioisomer, whereas ethanol at reflux favors another.[2][6] |
| Reaction Stalls or is Incomplete | Insufficient activation of starting materials. | For cyclocondensation reactions, the addition of a Lewis acid like BF3·OEt2 can act as a carbonyl activator and improve reaction rates and yields.[6] |
| Base is incompatible or degrading reactants. | Some strong bases may lead to intractable mixtures of several products.[2] Consider using a milder base such as pyridine or an inorganic carbonate. |
Data on Base and Solvent Optimization
The following tables summarize quantitative data from studies on optimizing base and solvent conditions for isoxazole synthesis.
Table 1: Effect of Base on 1,3-Dipolar Cycloaddition Yield (Reaction: Phenylacetylene with (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride under solvent-free ball-milling conditions)[1]
| Base | Yield (%) |
| Na2CO3 | 72 |
| K2CO3 | 71 |
| Cs2CO3 | 71 |
| CaCO3 | 44 |
| Ag2CO3 | 18 |
| NEt3 | No Reaction |
Table 2: Effect of Solvent and Base on Regioselectivity (Reaction: A β-enamino diketone with hydroxylamine hydrochloride)[2][6]
| Solvent | Base | Temperature (°C) | Ratio of Regioisomers (2a:3a) | Isolated Yield (%) |
| EtOH | None | 25 | 35:65 | 73 |
| MeCN | None | 25 | 65:35 | 81 |
| EtOH/H2O | None | 25 | 40:60 | 68 |
| EtOH | Pyridine | 25 | 64:36 | 71 |
| MeCN | Pyridine | 25 | >95: <5 | 92 |
| EtOH | None | Reflux | 15:85 | 85 |
Key Experimental Protocols
Below are generalized, detailed methodologies for common isoxazole syntheses.
Protocol 1: 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and a hydroximoyl chloride.
Caption: General workflow for 1,3-dipolar cycloaddition.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Hydroximoyl Chloride (1.2-1.5 equiv)
-
Base (e.g., Na2CO3, 2.0 equiv)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or solvent-free)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 equiv) and the selected base (2.0 equiv).
-
Add the solvent of choice.
-
Slowly add a solution of the hydroximoyl chloride (1.2-1.5 equiv) in the same solvent to the mixture over 15-30 minutes with vigorous stirring at room temperature. The slow addition helps to minimize the formation of furoxan byproduct.[1]
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isoxazole.
Protocol 2: Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydroxylamine
This protocol outlines the synthesis of an isoxazole from a 1,3-dicarbonyl compound and hydroxylamine hydrochloride.
Materials:
-
1,3-Dicarbonyl Compound (or equivalent, e.g., β-enamino diketone) (1.0 equiv)
-
Hydroxylamine Hydrochloride (NH2OH·HCl) (1.2 equiv)
-
Base (e.g., Pyridine, Sodium Acetate) (optional, 1.2 equiv)
-
Solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in the chosen solvent (e.g., acetonitrile for higher regioselectivity in certain cases) in a round-bottom flask.[2][6]
-
Add hydroxylamine hydrochloride (1.2 equiv).
-
If a base is required for the desired regioselectivity, add the base (e.g., pyridine, 1.2 equiv) to the mixture.[2][6]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography or recrystallization to yield the pure isoxazole product.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
refinement of protocols for synthesizing 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development to help refine their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold?
A common and effective starting material is N-Boc-piperidine-4-carboxylic acid. This allows for the straightforward introduction of the piperidin-4-yl moiety.
Q2: Which base is recommended for the reaction of N-Boc-piperidine-4-carboxylic acid with nitromethane?
While other bases can be used, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is reported to give excellent yields (around 96%) for this step. It is a non-nucleophilic base that effectively promotes the reaction.
Q3: I am observing the deprotection of the t-Boc group during the isoxazole ring formation with hydroxylamine hydrochloride. Why is this happening and how can I prevent it?
The deprotection of the t-Boc group is likely due to the in situ generation of hydrochloric acid during the condensation reaction with hydroxylamine hydrochloride. To mitigate this, you can add a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture to neutralize the acid as it forms.
Q4: What are the key steps in forming the pyrimidine ring in this synthesis?
The pyrimidine ring is typically formed by reacting the 3-(piperidin-4-yl)isoxazole intermediate with an appropriate electrophile, such as ethyl 2-chloro-2-oxoacetate, followed by cyclization promoted by a base like triethylamine (TEA).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the formation of the nitromethane adduct (Step 1) | - Incomplete activation of the carboxylic acid.- Inefficient base for the condensation.- Presence of moisture. | - Ensure the reaction with CDI is allowed to proceed for 1-2 hours for complete activation.- Use DBU as the base for optimal results.- Perform the reaction under an inert atmosphere (e.g., N₂) and use anhydrous solvents. |
| Formation of t-Boc deprotected by-product during isoxazole synthesis (Step 2) | - Acidic conditions generated from hydroxylamine hydrochloride. | - Add an equivalent of a mild base like NaHCO₃ to the reaction mixture to neutralize the generated acid. |
| Incomplete cyclization to form the pyrimidine ring (Step 3) | - Insufficient reaction time or temperature.- Base is not strong enough or is sterically hindered. | - Ensure the reaction with ethyl 2-chloro-2-oxoacetate proceeds to completion before adding the base for cyclization.- Allow the cyclization reaction with TEA to stir for an extended period (up to 60 hours).- Consider gentle heating if the reaction is sluggish at room temperature. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or by-products.- Product may be sensitive to certain purification conditions. | - Utilize column chromatography with an appropriate solvent system for purification.- Consider recrystallization as an alternative or final purification step.- Characterize impurities by LC-MS or NMR to understand their origin and optimize the reaction to minimize their formation. |
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(2-nitro-1-(1H-imidazol-1-yl)ethyl)piperidine-1-carboxylate
-
Dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add 1,1'-Carbonyldiimidazole (CDI) and stir at room temperature for 1-2 hours.
-
In a separate flask, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to nitromethane and then add this solution to the reaction mixture.
-
Stir the reaction at room temperature for 36 hours.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)isoxazole
-
Dissolve the product from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride and sodium bicarbonate.
-
Heat the mixture at 50°C overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Step 3: Synthesis of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine core
-
Dissolve the isoxazole from Step 2 in anhydrous ether.
-
Add ethyl 2-chloro-2-oxoacetate and stir at room temperature for 24 hours.
-
Cool the reaction mixture to 0°C and add triethylamine (TEA).
-
Allow the reaction to warm to room temperature and stir for 60 hours.
-
After the reaction is complete, perform a suitable workup and purify the product by column chromatography.
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Reported Yield |
| 1 | N-Boc-piperidine-4-carboxylic acid, Nitromethane | (1) CDI, anhydrous THF, N₂, r.t., 1-2 h; (2) DBU, r.t., 36 h | 96% |
| 2 | Product from Step 1 | Hydroxylamine hydrochloride, NaHCO₃, EtOH, 50 °C, overnight | 95% |
| 3 | Product from Step 2 | (1) Ethyl 2-chloro-2-oxoacetate, anhydrous ether, r.t., 24 h; (2) TEA, 0 °C-r.t., 60 h | 58% |
Visualizations
Caption: Synthetic workflow for 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidines.
Caption: Logical workflow for troubleshooting synthetic protocol issues.
Validation & Comparative
A Comparative Analysis of 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one Derivatives and Clinically Investigated Kinase Inhibitors Targeting MPS1 and Aurora Kinases
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitor scaffold, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, against known inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, many of which are in clinical development. This analysis is supported by available quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.
The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has been identified as a promising starting point for the development of inhibitors targeting the mitotic kinases MPS1 and the Aurora kinase family.[1][2][3] These kinases are critical regulators of cell division, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will compare the reported activity of derivatives of this scaffold with established clinical candidates targeting these same kinases.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory activity of the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold and its derivatives is presented below, alongside the half-maximal inhibitory concentrations (IC50) of several well-established MPS1 and Aurora kinase inhibitors that have entered clinical trials. It is important to note that the data for the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one series is primarily from initial fragment-based screening and is reported as percentage inhibition at a concentration of 100 µM.[1]
| Compound/Derivative | Target Kinase | IC50 (nM) | % Inhibition @ 100 µM | Reference |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Amrinone) | MPS1 | - | >50% | [1] |
| Aurora A | - | ~58% | [1] | |
| Aurora B | - | <50% | [1] | |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | - | >50% | [1] |
| Aurora A | - | ~70% | [1] | |
| Aurora B | - | ~60% | [1] | |
| Known MPS1 Kinase Inhibitors | ||||
| BOS172722 | MPS1 | - | - | [4][5] |
| CFI-402257 | MPS1 | 1.2 ± 0.4 | - | [6] |
| BAY-1217389 | MPS1 | - | - | |
| Known Aurora Kinase Inhibitors | ||||
| Alisertib (MLN8237) | Aurora A | 1.2 | - | [7] |
| Aurora B | 396.5 | - | [7] | |
| Danusertib (PHA-739358) | Aurora A | 13 | - | [7] |
| Aurora B | 79 | - | [7] | |
| Aurora C | 61 | - | [7] | |
| AMG 900 | Aurora A | 5 | - | [7] |
| Aurora B | 4 | - | [7] | |
| Aurora C | 1 | - | [7] |
Signaling Pathways
The following diagram illustrates a simplified signaling pathway involving MPS1 and Aurora kinases, key regulators of mitosis. Deregulation of this pathway is a common feature in cancer, making these kinases prime targets for therapeutic intervention.
Caption: Simplified signaling pathway of mitotic progression regulated by MPS1 and Aurora kinases.
Experimental Protocols
The following are generalized protocols for in vitro kinase inhibition assays for MPS1 and Aurora kinases, based on commonly used methodologies.
MPS1 Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is based on the Caliper Life Sciences mobility shift assay format.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute recombinant human MPS1 kinase to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a fluorescently labeled peptide substrate and ATP at a concentration close to its Km.
-
Prepare serial dilutions of the test compounds (e.g., 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivatives) and control inhibitors in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted test compounds or controls to the wells of a microplate.
-
Add the diluted MPS1 kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Data Acquisition and Analysis:
-
Analyze the reaction products using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The system separates the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobilities.
-
The amount of product formed is quantified by measuring the fluorescence intensity of the separated peaks.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay from Promega.
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human Aurora A or Aurora B kinase to the desired concentration in the kinase buffer.
-
Prepare a substrate solution containing a suitable protein substrate (e.g., myelin basic protein or a specific peptide substrate) and ATP.
-
Prepare serial dilutions of the test compounds and control inhibitors in DMSO, followed by dilution in the kinase buffer.
-
-
Assay Procedure:
-
Add the diluted test compounds or controls to the wells of a white, opaque microplate.
-
Add the diluted Aurora kinase to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescence signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal dose-response curve.
-
Experimental Workflow
The diagram below outlines a typical workflow for the discovery and characterization of novel kinase inhibitors, from initial screening to lead optimization.
Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOS172722 / Boston Pharma [delta.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
comparative analysis of 3-(pyridin-4-yl)isoxazole analogs' bioactivity
A Comparative Analysis of the Bioactivity of 3-(Pyridin-4-yl)isoxazole Analogs
This guide provides a comparative analysis of the biological activities of various analogs based on the 3-(pyridin-4-yl)isoxazole scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of recent findings, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
The 3-(pyridin-4-yl)isoxazole core is a prominent feature in a variety of synthesized compounds evaluated for their anticancer properties. These analogs have been tested against a range of human cancer cell lines, demonstrating activities from moderate to highly potent. The primary mechanism of evaluation cited in the literature is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Data Summary: Anticancer Bioactivity
The following table summarizes the in vitro anticancer activity of several classes of isoxazole analogs containing the pyridin-4-yl moiety. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values are presented in micromolar (µM) concentrations.
| Analog Class | Compound ID | Target Cell Line(s) | Bioactivity (IC50/CC50 in µM) | Reference(s) |
| Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1][2]thiazole | 24f | A549 (Lung), PC3 (Prostate), DU-145 (Prostate), MCF-7 (Breast) | 0.11 (A549), 0.26 (PC3), 0.55 (DU-145), 0.87 (MCF-7) | [1] |
| 24g | PC3 (Prostate), A549 (Lung), MCF-7 (Breast), DU-145 (Prostate) | 0.98 (PC3), 1.02 (A549), 1.29 (MCF-7), 1.74 (DU-145) | [1] | |
| 24h | PC3 (Prostate), A549 (Lung), DU-145 (Prostate) | 1.90 (PC3), 2.12 (A549), 1.88 (DU-145) | [1] | |
| Pyridinyl-4,5-2H-isoxazole Derivatives | 11c | MCF-7 (Breast) | 1.9 | [3] |
| 11j | MCF-7 (Breast) | 1.5 | [3] | |
| Isoxazole Functionalized Pyrazolo[3,4-b]pyridine | 125 | HeLa (Cervical), COLO 205 (Colon), HepG2 (Liver), MCF-7 (Breast) | 11.3 (HeLa) | [2] |
| 1,3,4-Oxadiazole Linked Thiazole-Isoxazole-Pyridines | 9a | A549 (Lung), MCF-7 (Breast), SiHa (Cervix) | 3.15 (A549), 4.72 (MCF-7), 10.8 (SiHa) | [4] |
| 2-(5-Amino-3-methylisoxazol-4-yl)-oxazolo[5,4-d]pyrimidines | 3g | HT29 (Colorectal) | 58.4 | [5] |
| 3j | HT29 (Colorectal) | 99.87 | [5] | |
| 3e | HT29 (Colorectal) | 129.41 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for determining the in vitro anticancer activity of compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on methodologies described in the literature.[3][6]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for evaluating cell viability.
Neuroprotective and Enzyme Inhibition Activity
Derivatives of the isoxazole family, particularly those linked to a 1,3,4-oxadiazole core, have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[7] The primary targets for these compounds are enzymes whose dysregulation is implicated in disease progression, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[7][8]
Data Summary: Enzyme Inhibition Bioactivity
The table below details the in vitro enzyme inhibitory activity of 1,3,4-oxadiazole analogs containing a pyridin-4-yl group.
| Analog Class | Compound ID | Target Enzyme | Bioactivity (IC50 in µM) | Reference(s) |
| 3-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)amino)benzonitrile | 4j | Monoamine Oxidase A (MAO-A) | 3.46 | [7] |
| Monoamine Oxidase B (MAO-B) | 2.15 | [7] | ||
| Acetylcholinesterase (AChE) | 2.67 | [7] |
Role of Target Enzymes in Neurodegeneration
Monoamine oxidase (MAO) enzymes are critical in the metabolism of monoamine neurotransmitters. Their overactivity can lead to oxidative stress, a key factor in neuronal damage.[8][9] Acetylcholinesterase (AChE) degrades the neurotransmitter acetylcholine; reduced acetylcholine levels are linked to the cognitive decline seen in Alzheimer's disease.[7][8] Inhibiting these enzymes is a key therapeutic strategy.
Caption: Role of MAO and AChE in neurodegeneration and their inhibition.
Experimental Protocol: Enzyme Inhibition Assays
The following are generalized protocols for determining the in vitro inhibitory activity of compounds against MAO and cholinesterase enzymes.
1. MAO-A and MAO-B Inhibition Assay:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme, a phosphate buffer (e.g., pH 7.4), and the test compound at various concentrations.
-
Substrate and Detection: After a pre-incubation period, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red reagent) are added. The reaction produces hydrogen peroxide, which reacts with the probe in the presence of horseradish peroxidase to generate a fluorescent product (resorufin).
-
Measurement: Fluorescence is measured over time using a microplate reader. The rate of reaction is determined, and the percent inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined from dose-response curves.
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
Enzyme Source: AChE from electric eel or recombinant human AChE.
-
Procedure: The assay is conducted in a 96-well plate. The enzyme is pre-incubated with the test compound at various concentrations in a phosphate buffer (pH 8.0).
-
Substrate and Detection: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow anion, 5-thio-2-nitrobenzoate.
-
Measurement: The change in absorbance is monitored kinetically at 412 nm using a microplate reader. The rate of reaction is used to calculate the percent inhibition and subsequently the IC50 value.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
Structure-Activity Relationship of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 4-(isoxazol-3-yl)pyridin-2-amino analogs against JNK3 and p38 kinases. The data highlights the impact of substitutions on the isoxazole ring and the aniline moiety on potency and selectivity.
| Compound ID | R1 (Isoxazole C5) | R2 (Aniline) | JNK3 IC50 (µM) | p38 IC50 (µM) | Selectivity (p38/JNK3) |
| 1 | H | 4-morpholinyl | 0.12 | 0.25 | 2.1 |
| 2 | CH3 | 4-morpholinyl | 0.08 | 0.55 | 6.9 |
| 3 | Ethyl | 4-morpholinyl | 0.15 | 1.2 | 8.0 |
| 4 | Isopropyl | 4-morpholinyl | 0.35 | >10 | >28.6 |
| 5 | Phenyl | 4-morpholinyl | 0.05 | 0.8 | 16.0 |
| 6 | H | 4-(N-methyl)piperazinyl | 0.25 | 0.6 | 2.4 |
| 7 | H | 3-aminophenyl | 0.5 | 1.5 | 3.0 |
Key Structure-Activity Relationship Insights
Based on the comparative data, the following SAR trends can be deduced for this series of isoxazole-based kinase inhibitors:
-
Substitution at the isoxazole C5-position (R1):
-
Small alkyl groups like methyl (Compound 2 ) are well-tolerated and can slightly improve JNK3 potency compared to the unsubstituted analog (Compound 1 ).
-
Increasing the bulk of the alkyl group (Ethyl in 3 , Isopropyl in 4 ) leads to a decrease in JNK3 potency.
-
A phenyl group at this position (Compound 5 ) is favorable for JNK3 inhibition.
-
Crucially, substitutions at the C5-position dramatically improve selectivity against p38 kinase.
-
-
Variation of the aniline moiety (R2):
-
The 4-morpholinyl aniline (as seen in Compounds 1-5 ) appears to be a favorable substitution for JNK3 activity.
-
Other substitutions on the aniline ring, such as 4-(N-methyl)piperazinyl (Compound 6 ) and 3-aminophenyl (Compound 7 ), are tolerated but may lead to slightly reduced potency compared to the morpholinyl-substituted analogs.
-
Experimental Protocols
General Synthesis of 5-Amino-3-(4-pyridyl)-isoxazole
The synthesis of the core scaffold can be achieved through a cycloaddition reaction. A general procedure is outlined below:
To a solution of the appropriate nitrile (e.g., 4-cyanopyridine) and sodium hydroxide in water, hydroxylamine hydrochloride is added. The mixture is then heated. Upon cooling, the desired 5-amino-3-(4-pyridyl)-isoxazole product precipitates and can be collected by filtration. For analogs that do not precipitate, extraction with an organic solvent like ethyl acetate is performed.[1]
In Vitro Kinase Inhibition Assay (JNK3 and p38)
The inhibitory activity of the synthesized compounds against JNK3 and p38 kinases is typically evaluated using a radiometric filter binding assay. A standard protocol involves:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme (JNK3 or p38), a substrate (e.g., GST-c-Jun for JNK3, GST-ATF2 for p38), and radiolabeled ATP (e.g., [γ-33P]ATP) in an appropriate assay buffer.
-
Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter plate (e.g., a phosphocellulose filter plate) to capture the phosphorylated substrate.
-
Washing: The filter plate is washed to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Visualizations
Logical Relationship of the Structure-Activity Study
Caption: Logical workflow of the structure-activity relationship study.
Experimental Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for the in vitro kinase inhibition assay.
References
Cross-Validation of Biological Screening Results for Pyridinyl Isoxazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the biological screening results for various pyridinyl isoxazole derivatives, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data from different assay types, this document aims to facilitate the cross-validation of screening results and guide future drug discovery efforts.
Data Presentation: Comparative Biological Activity of Pyridinyl Isoxazoles
The following tables summarize the biological screening data for representative pyridinyl isoxazole derivatives across different assays. This allows for a comparison of their potency and selectivity.
Table 1: Anticancer Activity of Pyridinyl Isoxazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 11c | MCF-7 (Breast) | MTT Assay | 1.9 | [1] |
| HepG2 (Liver) | MTT Assay | - | [1] | |
| HeLa (Cervical) | MTT Assay | - | [1] | |
| Compound 11j | MCF-7 (Breast) | MTT Assay | 1.5 | [1] |
| HepG2 (Liver) | MTT Assay | - | [1] | |
| HeLa (Cervical) | MTT Assay | - | [1] | |
| Pyridinyl-1H-1,2,3-triazolyldihydroisoxazole 28b | Multiple | Tubulin Polymerization Inhibition | Potent | |
| Pyridinyl-1H-1,2,3-triazolyldihydroisoxazole 28c | Multiple | Tubulin Polymerization Inhibition | Potent | |
| Isoxazole-carboxamide MYM4 | CaCo-2 (Colon) | Antiproliferative Assay | 10.22 | |
| Hep3B (Liver) | Antiproliferative Assay | 4.84 | ||
| HeLa (Cervical) | Antiproliferative Assay | 1.57 |
Table 2: Anti-inflammatory Activity of Pyridinyl Isoxazole Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | % Inhibition | Reference |
| Compound 14c | COX-1 | Enzyme Inhibition | - | Weak | [2] |
| COX-2 | Enzyme Inhibition | - | Good | [2] | |
| Compound 15a | COX-1 | Enzyme Inhibition | - | Weak | [2] |
| COX-2 | Enzyme Inhibition | - | Good | [2] | |
| Pyridinyl isoxazole 15 | p38 MAP Kinase | Enzyme Inhibition | Potent | - | [3] |
| Isoxazole-carboxamide MYM1 | COX-1 | Enzyme Inhibition | 0.0041 | - | |
| Isoxazole-carboxamide MYM4 | COX-2 | Enzyme Inhibition | 0.24 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the screening results.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinyl isoxazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the appearance of a colored product from the oxidation of a chromogenic substrate.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and the test compounds in an appropriate buffer.
-
Incubation: Add the enzyme, a heme cofactor, and the test compound to the wells of a 96-well plate. Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the natural substrate for COX) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Kinetic Measurement: Immediately measure the absorbance of the colored product over time using a microplate reader at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value for inhibition of each COX isoform.
p38 MAP Kinase Inhibition Assay
This assay determines the inhibitory activity of compounds against p38 mitogen-activated protein kinase.
Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced from the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of the p38 kinase, a suitable substrate (e.g., ATF2), ATP, and the test compounds.
-
Kinase Reaction: In a 384-well plate, mix the p38 kinase, the test compound, and the substrate/ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent that converts ADP to ATP and then uses the newly synthesized ATP to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyridinyl isoxazoles and a general workflow for their biological screening and cross-validation.
Caption: A generalized workflow for the screening and cross-validation of pyridinyl isoxazoles.
Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of pyridinyl isoxazoles.
Caption: The p38 MAP kinase signaling pathway and the inhibitory action of pyridinyl isoxazoles.
Conclusion
This guide provides a framework for the comparative analysis and cross-validation of biological screening data for pyridinyl isoxazoles. By presenting quantitative data from diverse assays and detailing the experimental protocols, it is intended to aid researchers in interpreting screening results, prioritizing lead compounds, and designing further studies. The provided diagrams of key signaling pathways offer a visual representation of the mechanisms of action for this important class of compounds. The cross-validation of results from both biochemical and cell-based assays is crucial for building a comprehensive understanding of a compound's biological activity and for increasing the likelihood of success in subsequent stages of drug development.
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(Pyridin-4-yl)-1,2-oxazol-5-amine Derivatives Against Standard of Care in PI3Kδ-Targeted Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of novel 3-(Pyridin-4-yl)-1,2-oxazol-5-amine derivatives against the current standard of care, Alpelisib, in the context of PI3Kδ-targeted cancer therapy. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory activities of the novel this compound derivatives (compounds 20 and 21) and the standard of care, Alpelisib. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the target's activity.
| Compound | Target Cell Line/Enzyme | IC50 (µmol/L) |
| Novel Derivative (Compound 20) | BT-474 (Breast Cancer Cell Line) | 1.565 |
| PI3Kδ (Enzyme) | 0.286 | |
| Novel Derivative (Compound 21) | BT-474 (Breast Cancer Cell Line) | 1.311 |
| PI3Kδ (Enzyme) | 0.452 | |
| Standard of Care (Alpelisib) | BT-474 (Breast Cancer Cell Line) | >1 (Resistant) |
| PI3Kδ (Enzyme) | 0.290 |
Note: Alpelisib is a PI3Kα inhibitor and shows significantly less activity against the δ isoform. The BT-474 cell line is known to have a PIK3CA mutation, making it sensitive to PI3Kα inhibition. The novel derivatives, being potent PI3Kδ inhibitors, show promising anti-proliferative activity in this cell line, comparable to their enzymatic inhibition.
Experimental Protocols
Cell Proliferation Assay (CCK-8 Assay)
This assay was utilized to determine the anti-proliferative activity of the compounds on the BT-474 breast cancer cell line.
Methodology:
-
Cell Seeding: BT-474 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. The plates were pre-incubated for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds (novel derivatives and Alpelisib) were added to the wells at various concentrations. The plates were then incubated for an additional 48 to 72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: The plates were incubated for 1-4 hours to allow for the conversion of the WST-8 reagent into a colored formazan product by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated using GraphPad Prism software by plotting the percentage of cell viability against the logarithm of the compound concentration.
PI3Kδ Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay was employed to measure the direct inhibitory effect of the compounds on the enzymatic activity of PI3Kδ. The assay quantifies the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: The kinase reaction was performed in a 384-well plate. Each well contained the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: The reaction was initiated by the addition of ATP. The plate was then incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP. This was followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent was added to convert the produced ADP into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate was incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate reader.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration using appropriate software.
Visualizations
PI3K Signaling Pathway
Caption: The PI3K signaling pathway and the point of inhibition.
Experimental Workflow: Cell Proliferation Assay (CCK-8)
Caption: Workflow for the CCK-8 cell proliferation assay.
Experimental Workflow: PI3Kδ Enzymatic Inhibition Assay (ADP-Glo™)
Caption: Workflow for the ADP-Glo™ PI3Kδ enzymatic assay.
Comparative Docking Analysis of Pyridinyl-Isoxazole Derivatives as Cyclooxygenase Inhibitors
A detailed in silico comparison of novel 3-(pyridin-4-yl)-1,2-oxazol-5-amine derivatives and their analogues, evaluating their potential as selective cyclooxygenase (COX) enzyme inhibitors. This guide provides a summary of their binding affinities, detailed experimental protocols for computational docking, and a visualization of the experimental workflow.
In the quest for more selective and potent anti-inflammatory agents, researchers have turned to computational methods to predict the binding efficacy of novel compounds. This guide focuses on a comparative molecular docking study of a series of newly synthesized isoxazole-carboxamide derivatives, which are structurally related to this compound, against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with COX-1 inhibition.
The presented data is based on a study by Al-Ghorbani et al. (2022), which explored the structure-activity relationships of these compounds.[1] The study provides valuable insights into the binding modes and potential efficacy of these derivatives, paving the way for the rational design of new therapeutic agents.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding energies of the isoxazole-carboxamide derivatives against the active sites of COX-1 and COX-2. The binding energy is a measure of the affinity of the ligand for the protein, with more negative values indicating a stronger interaction.
| Compound ID | Structure | Binding Energy (kcal/mol) vs. COX-1 | Binding Energy (kcal/mol) vs. COX-2 |
| A8 | 5-methyl-N-(4-nitrophenyl)-3-phenylisoxazole-4-carboxamide | -9.75 | -10.86 |
| A9 | 3-(4-chlorophenyl)-5-methyl-N-(4-nitrophenyl)isoxazole-4-carboxamide | -10.03 | -11.09 |
| A13 | N-(4-cyanophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | -10.21 | -11.45 |
| Reference | Ketoprofen | - | - |
| Reference | Celecoxib | - | - |
Note: The structures are representative of the studied series. For detailed chemical structures, please refer to the original publication.
Experimental Protocols
The in silico molecular docking studies were performed to understand the binding interactions of the synthesized isoxazole derivatives with the COX-1 and COX-2 enzymes.
1. Software and Preparation of Structures:
-
Docking Software: The molecular docking simulations were carried out using AutoDock Vina.
-
Protein Preparation: The three-dimensional crystal structures of human COX-1 (PDB ID: 3N8Z) and COX-2 (PDB ID: 3PGH) were retrieved from the Protein Data Bank. The proteins were prepared for docking by removing water molecules and ligands, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 2D structures of the isoxazole derivatives were drawn using ChemDraw and converted to 3D structures. The energy of the ligands was minimized using the MMFF94 force field. Gasteiger charges were computed for each ligand.
2. Docking Simulation:
-
Grid Box Definition: A grid box was defined to encompass the active site of each enzyme. The grid box dimensions were centered on the co-crystallized ligand in the original PDB structures to ensure that the docking simulations were performed in the correct binding pocket.
-
Docking Parameters: The docking was performed with an exhaustiveness of 8. The remaining parameters were set to their default values.
-
Analysis of Results: The resulting docking poses were analyzed based on their binding energies and the interactions with the amino acid residues in the active site. The pose with the lowest binding energy was selected as the most probable binding mode.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the comparative docking study and a simplified representation of the cyclooxygenase signaling pathway.
Caption: Experimental Workflow for Comparative Docking Studies.
Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.
References
Evaluating Cytotoxic Activities of Novel Compounds Against Various Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Evaluating the cytotoxic potential of new chemical entities or natural product extracts against a panel of cancer cell lines is a critical first step in the drug discovery pipeline. This guide provides a comparative overview of the cytotoxic activities of select compounds, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of promising therapeutic leads.
Comparative Cytotoxic Activities of Selected Compounds
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various compounds against several common cancer cell lines, offering a snapshot of their relative potencies and potential selectivities.
| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Calotropis gigantea leaf extract | A549 (Lung) | 27.32 | Cisplatin | - |
| MCF-7 (Breast) | 43.65 | - | - | |
| HeLa (Cervical) | 117.92 | Camptothecin | - | |
| Compound 9f (Coumarin derivative) | PC-3 (Prostate) | 14.7 ± 1.4 | Cisplatin | - |
| MCF-7 (Breast) | 16.5 ± 1.2 | - | - | |
| Artemisia absinthium leaf extract | A-549 (Lung) | Significant cytotoxicity (≥70%) | - | - |
| K-562 (Leukemia) | Significant cytotoxicity (≥70%) | - | - | |
| MCF-7 (Breast) | Significant cytotoxicity (≥70%) | - | - | |
| Dorstenia psilurus (DP) extract | HeLa (Cervical) | 17.93 (after 72h) | - | - |
| Plastoquinone analog (PQ2) | HCT-116 (Colon) | 4.97 ± 1.93 µM | Cisplatin | 26.65 ± 7.85 µM |
Table 1: Cytotoxicity of Natural Product Extracts and Synthetic Compounds. This table presents the IC50 values of selected natural extracts and a synthetic compound against various cancer cell lines.[1][2][3][4][5][6]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for determining cell viability.[7][8]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 20,000 cells per well) and allowed to adhere and grow for 24 hours in a CO2 incubator at 37°C.[4]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMEM) and added to the wells at various concentrations. Control wells containing untreated cells and a positive control (a known cytotoxic drug like cisplatin or doxorubicin) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8] A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Visualizing Experimental and Biological Processes
Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical cytotoxicity testing workflow and a key signaling pathway involved in cancer cell survival.
Figure 1: Workflow for determining compound cytotoxicity using the MTT assay.
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The NF-κB (Nuclear Factor kappa B) signaling pathway is a crucial regulator of cell survival, and its inhibition can sensitize cancer cells to apoptosis. Honokiol, a natural compound, has been shown to inhibit the NF-κB activation pathway.[9]
Figure 2: Inhibition of the NF-κB signaling pathway by Honokiol.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jnsbm.org [jnsbm.org]
- 5. Phytochemical screening and evaluation of cytotoxic activity of Calotropis gigantea leaf extract on MCF7, HeLa, and A549 cancer cell lines | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Honokiol - Wikipedia [en.wikipedia.org]
Novel Isoxazolopyrimidine Derivatives Exhibit Potent Anticancer Activity: A Comparative Analysis of IC50 Values
For Immediate Release
Recent advancements in medicinal chemistry have highlighted a new class of isoxazolopyrimidine derivatives as promising candidates for anticancer drug development. These novel compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This guide provides a comparative analysis of their half-maximal inhibitory concentration (IC50) values, alongside detailed experimental protocols and a review of the targeted biological pathways. This information is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Comparative Anticancer Activity of Novel Oxazolo[5,4-d]pyrimidine Derivatives
A recent study investigated a series of novel oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to isoxazolopyrimidines, and evaluated their in vitro cytotoxic activity against four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). The 50% cytotoxic concentration (CC50) values, which are comparable to IC50 values for cytotoxicity, were determined and compared with the standard chemotherapeutic agents, cisplatin and 5-fluorouracil (5-FU).
The results, summarized in the table below, reveal that several of the synthesized compounds exhibit significant cytotoxic activity.[1][2] Notably, compound 3g , featuring a 3-(N,N-dimethylamino)propyl substituent, was identified as the most potent derivative against the HT29 cell line, with a CC50 value of 58.44 µM.[1][2] This activity is comparable to that of cisplatin (CC50 = 47.17 µM) and considerably more potent than 5-fluorouracil (CC50 = 381.16 µM) against the same cell line.[2]
| Compound | Substituent at Position 7 | CC50 (µM) vs. A549 | CC50 (µM) vs. MCF7 | CC50 (µM) vs. LoVo | CC50 (µM) vs. HT29 |
| 3e | Pentyl | > 500 | 188.43 ± 15.12 | 177.52 ± 6.65 | 129.41 ± 10.04 |
| 3g | 3-(N,N-dimethylamino)propyl | > 500 | > 500 | > 500 | 58.44 ± 8.75 |
| 3j | 2-(Morpholin-4-yl)ethyl | > 500 | > 500 | > 500 | 99.87 ± 10.90 |
| Cisplatin | (Reference) | 35.15 ± 4.12 | 29.89 ± 3.45 | 13.31 ± 2.11 | 47.17 ± 7.43 |
| 5-Fluorouracil | (Reference) | 158.23 ± 11.21 | 98.76 ± 9.87 | 50.12 ± 5.67 | 381.16 ± 25.51 |
Data sourced from a study on novel oxazolo[5,4-d]pyrimidine derivatives, which are structural isomers of isoxazolopyrimidines.[1][2]
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of novel therapeutic compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and thereby cell viability.
MTT Assay Protocol for IC50 Determination[3][4][5]
1. Cell Plating:
-
Harvest cells in the logarithmic growth phase and determine cell density using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound to achieve a range of desired concentrations.
-
Add the various concentrations of the test compound to the wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for an additional 24-72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the culture medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve and using non-linear regression analysis.
Targeted Signaling Pathway: VEGFR-2
In silico analyses have suggested that these novel pyrimidine derivatives may exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[1] One of the primary targets identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
VEGF-A binding to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] The activation of VEGFR-2 leads to the stimulation of downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[4][5][6] By inhibiting VEGFR-2, isoxazolopyrimidine derivatives can potentially block these pro-angiogenic signals, thereby impeding tumor progression.
Caption: VEGFR-2 signaling pathway and the inhibitory action of isoxazolopyrimidine derivatives.
The promising in vitro activity of these novel isoxazolopyrimidine derivatives, particularly their ability to target key oncogenic pathways like VEGFR-2, warrants further investigation and positions them as strong candidates for the development of next-generation anticancer therapies.
References
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. musechem.com [musechem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Safety Operating Guide
Safe Disposal of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine, a compound likely to be utilized in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, information from structurally similar compounds provides a strong basis for establishing safe handling and disposal protocols.
Hazard Profile Analysis
Based on the safety data for analogous compounds, including various aminopyridines and oxadiazole derivatives, this compound should be handled as a hazardous substance. Key potential hazards are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling.[2][4] P270: Do not eat, drink or smoke when using this product.[2][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |
| Skin Irritation/Corrosion | Causes skin irritation and may cause severe skin burns.[3][4][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P362: Take off contaminated clothing and wash before reuse.[2][4] |
| Eye Irritation/Damage | Causes serious eye irritation or damage.[3][4][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Respiratory Sensitization | May cause respiratory irritation.[3][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[2][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[4] | P273: Avoid release to the environment.[4] |
Standard Disposal Protocol
The primary recommendation for the disposal of this compound is to use a licensed and approved waste disposal company.[1][2] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containerization:
-
Ensure the waste material is stored in a clearly labeled, sealed, and non-reactive container.
-
The label should include the chemical name: "this compound," the approximate quantity, and any known hazard symbols.
-
-
Waste Segregation: Store the container with other solid chemical waste, segregated from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
-
Waste Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a certified chemical waste disposal contractor.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.
Emergency Spill Procedures
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: For a solid spill, carefully sweep up the material to avoid dust formation and place it in a designated waste container. For a liquid solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. The following guidance is synthesized from safety data for structurally similar compounds, including pyridine and other heterocyclic amines. It is imperative to handle this compound with the utmost caution, assuming it may possess similar or greater hazards than its analogues.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Profile
Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary risks are anticipated to include:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield if there is a splash hazard. | To protect eyes from splashes and dust. |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | To prevent skin contact. Check glove manufacturer's compatibility chart. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | To prevent inhalation of dust and fumes. |
| Skin and Body Protection | A fully buttoned lab coat. | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood.[1][2]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Keep containers of the chemical tightly closed when not in use.[2]
-
-
Handling the Compound:
-
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, use an absorbent material like sand or vermiculite to contain the spill.[1]
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
For large spills, evacuate the laboratory and contact the appropriate emergency response team.
-
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly approved.
-
-
Disposal Method:
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
